N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
Description
Propriétés
Formule moléculaire |
C47H70ClN7O8 |
|---|---|
Poids moléculaire |
896.6 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
Clé InChI |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule designed for advanced applications in bioconjugation, drug development, and cellular imaging. Its structure incorporates three key components: a reactive azide group, a primary amine, and the fluorescent dye Cyanine-5 (Cy5), all connected by flexible polyethylene glycol (PEG) linkers. This unique architecture allows for the sequential and specific covalent attachment of two different molecules, making it an invaluable tool for constructing complex biological probes and therapeutic agents.
The azide moiety serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions. Specifically, it can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized molecules or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained cyclooctynes like DBCO or BCN.[1] The primary amine provides a nucleophilic group that can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
The integrated Cy5 fluorophore allows for sensitive and specific detection of the molecule and its conjugates using fluorescence-based techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging. The PEG linkers enhance the water solubility of the entire conjugate and provide a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.[2]
A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] The fluorescent tag on the linker enables the tracking and quantification of the PROTAC's cellular uptake, distribution, and engagement with its targets.
Quantitative Data Presentation
The physicochemical and fluorescent properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C47H70ClN7O8 |
| Molecular Weight | 896.55 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 (Typical for Cy5 conjugates)[2] |
Experimental Protocols
The heterobifunctional nature of this compound allows for a variety of conjugation strategies. Below are detailed protocols for its use in two common bioconjugation schemes.
Protocol 1: Amine-Carboxyl Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine on the linker to a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule). The reaction proceeds through the activation of the carboxyl group with EDC and NHS to form an amine-reactive NHS ester.
Materials:
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve Molecule-COOH in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMF or DMSO to create a 10 mM stock solution.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the solution of Molecule-COOH.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated Molecule-COOH solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic method to remove excess reagents and byproducts.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol describes the conjugation of the azide group on the linker to a molecule containing a terminal alkyne.
Materials:
-
Alkyne-containing molecule (Molecule-Alkyne)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological molecules)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Desalting column or other purification system
Procedure:
-
Reagent Preparation:
-
Dissolve Molecule-Alkyne in Reaction Buffer.
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
If using, prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine Molecule-Alkyne and a 1.2 to 2-fold molar excess of this compound.
-
If using a ligand, add THPTA to the mixture (final concentration typically 1-5 mM).
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Fluorescent PROTAC Synthesis
Caption: Synthesis workflow for a fluorescent PROTAC.
References
An In-depth Technical Guide to N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for the heterobifunctional linker N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5. This molecule is of significant interest to researchers in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for scientists engaged in advanced bioconjugation and fluorescence imaging.
Core Concepts and Chemical Structure
This compound is a sophisticated molecule designed for sequential or orthogonal bioconjugation. Its structure incorporates three key functional components:
-
An Azide Group (-N₃): This functionality is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[1]
-
A Primary Amine Group (-NH₂): The terminal primary amine allows for covalent modification of molecules containing accessible carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters), forming a stable amide bond. This is a common strategy for labeling proteins at their lysine residues or C-terminus.
-
A Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright, far-red fluorescent dye with excitation and emission maxima that fall within a spectral range where autofluorescence from biological samples is minimized, leading to a high signal-to-noise ratio in imaging applications.[2]
These reactive moieties are connected by hydrophilic polyethylene glycol (PEG) linkers (PEG3 and PEG4) and a C3 amide spacer. The PEG chains enhance the solubility of the molecule and its conjugates in aqueous buffers, provide flexibility, and reduce steric hindrance.[2]
Chemical Structure:
Note: This is a simplified representation. The Cy5 structure is a complex polymethine dye.
Quantitative Data
The following table summarizes the key physicochemical and fluorescence properties of this compound and its core components.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₇₀ClN₇O₈ | [3] |
| Molecular Weight | 896.55 g/mol | [3] |
| Cy5 Excitation Maximum (λex) | ~649 nm | [2] |
| Cy5 Emission Maximum (λem) | ~667 nm | [2] |
| Cy5 Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ (This value can vary with conjugation) | |
| Cy5 Quantum Yield (Φ) | ~0.2 (This value is highly dependent on the local environment and conjugation state) | [4] |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
The dual functionality of this linker allows for a flexible conjugation strategy. Generally, the more labile functional group is reacted first. For instance, the primary amine can be reacted with an NHS-activated molecule, followed by the click chemistry reaction of the azide group.
Protocol 1: Amine Coupling via Active Ester Chemistry
This protocol describes the conjugation of the primary amine moiety of the linker to a molecule containing an activated carboxylic acid, such as an NHS ester.
Materials:
-
This compound
-
Molecule to be conjugated (containing an NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or borate buffer, pH 8.0-8.5.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[5]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Dissolve this compound in the Reaction Buffer. The concentration will depend on the scale of the reaction.
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the solution of the linker. A 1.2 to 5-fold molar excess of the NHS ester is recommended to drive the reaction.[6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.[2]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.
-
Protocol 2: Azide-Alkyne Click Chemistry (CuAAC)
This protocol details the copper-catalyzed reaction of the azide group with an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or the original linker)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reducing Agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS or other suitable buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 3-fold molar excess of the alkyne) in the Reaction Buffer.
-
Add the copper(II) sulfate and ligand solutions. The ligand is used to stabilize the Cu(I) oxidation state.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytically active Cu(I).
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS or other analytical techniques.[2]
-
-
Purification:
-
Purify the final conjugate using a suitable chromatography method to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the application of this compound, particularly in the context of PROTAC synthesis and mechanism.
Caption: Workflow for the synthesis of a fluorescent PROTAC.
Caption: Mechanism of action for a fluorescent PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Molecular Weight of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
This guide provides a detailed analysis of the molecular weight for the bifunctional linker molecule, N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5, a compound frequently utilized by researchers, scientists, and drug development professionals in the field of bioconjugation and targeted therapies.
Molecular Composition and Structure
This compound is a heterobifunctional molecule incorporating several key chemical entities. It contains an azide group for click chemistry reactions, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an amine group for conjugation, and the cyanine-5 (Cy5) fluorophore for fluorescent detection and imaging.
Quantitative Data Summary
The molecular weight of this complex molecule has been determined and is presented in the table below. This information is critical for various experimental calculations, including molarity, stoichiometry of conjugation reactions, and mass spectrometry analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C47H70ClN7O8 | 896.55 | 2107273-70-9 |
This molecule is a PEG-based PROTAC linker and can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2][3]. It contains an azide group, which is a click chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions[3][4].
Component Molecular Weights
For reference and to aid in the understanding of the overall molecular weight, the table below lists the molecular weights of the constituent parts or similar representative molecules.
| Component | Representative Formula/Name | Molecular Weight ( g/mol ) | Notes |
| Azide-PEG3 moiety | Azide-PEG3-COOH | 247.3 | Molecular weight for a related compound with a carboxylic acid terminus[5]. |
| Cy5 Dye | Sulfo-Cyanine5 | 656.81 | This is one common form of the Cy5 dye[6]. |
| Cy5 NHS Ester | C37H43N3O10S2 | 753.88 - 855.07 | The molecular weight can vary depending on the specific salt and counter-ion form[7][8][9]. |
Experimental Workflow for Molecular Weight Determination
The determination of the molecular weight of a compound like this compound typically involves the following experimental workflow:
Caption: Workflow for determining the molecular weight of a synthetic compound.
Signaling Pathway Context
While this molecule itself is not part of a signaling pathway, it is designed to interact with biological systems. For instance, as a PROTAC linker, it facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Generalized mechanism of action for a PROTAC molecule.
References
- 1. This compound - CAS:2107273-70-9 - KKL Med Inc. [kklmed.com]
- 2. biocat.com [biocat.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biochempeg.com [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to Azide-PEG-Cy5: Spectroscopic Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and common experimental applications of the Azide-PEG-Cy5 linker. This versatile molecule combines the highly fluorescent cyanine 5 (Cy5) dye with a polyethylene glycol (PEG) spacer and a terminal azide group, making it an invaluable tool for biological research and drug development. The azide group allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific conjugation method.
Core Spectroscopic and Physicochemical Properties
Azide-PEG-Cy5 is a far-red fluorescent dye, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues in this region of the spectrum.[1] The key quantitative data for various forms of Azide-PEG-Cy5 are summarized below.
| Property | Value | References |
| Excitation Maximum (λex) | ~646 - 649 nm | [1][2][3][4][5][6] |
| Emission Maximum (λem) | ~662 - 667 nm | [1][2][3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~170,000 - 250,000 cm⁻¹M⁻¹ | [1][2][3][4][5] |
| Quantum Yield (Φ) | ~0.2 (for Cy5) | [1][2] |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; low solubility in water | [3][4][5][6] |
| Storage | -20°C, desiccated and protected from light | [1][3][4][5] |
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the general steps for measuring the excitation and emission spectra of a cyanine dye like Azide-PEG-Cy5.
Materials:
-
Azide-PEG-Cy5
-
Spectroscopy-grade solvent (e.g., methanol, DMSO, or PBS)
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of Azide-PEG-Cy5 in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically with a maximum absorbance below 0.1.[7]
-
Absorption Spectrum Measurement:
-
Place the sample solution in the quartz cuvette.
-
Measure the absorption spectrum over a relevant wavelength range (e.g., 450-750 nm) to determine the absorption maximum (λmax).[8]
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λmax.
-
Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 630-750 nm).[8]
-
The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the determined λem.
-
Scan the excitation spectrum over a wavelength range shorter than the emission wavelength.
-
The peak of this spectrum should correspond to the absorption maximum.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified biomolecule with Azide-PEG-Cy5 using a copper-catalyzed click chemistry reaction.[9]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Azide-PEG-Cy5
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the amine-free buffer.
-
Prepare a stock solution of Azide-PEG-Cy5 (e.g., 10 mM) in DMSO or DMF.
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), the chelating ligand (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 5-10 fold molar excess of the Azide-PEG-Cy5 stock solution.[2]
-
Add the copper-chelating ligand to the mixture.
-
Add CuSO₄ to the reaction mixture.
-
-
Reaction Initiation:
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column.
-
Visualizations
Caption: Workflow for labeling a biomolecule with Azide-PEG-Cy5 via CuAAC.
Caption: General pathway for labeling and visualizing intracellular proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 4. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
- 5. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. genetoprotein.com [genetoprotein.com]
- 7. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility profile of the heterobifunctional, PEGylated cyanine dye N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5. While specific quantitative solubility data for this exact molecule is not extensively published, this document synthesizes information based on the well-understood properties of its constituent components to provide a robust predictive assessment and practical guidance for its use in research and development.
Molecular Structure and Component Analysis
The solubility of this compound is best understood by dissecting its molecular structure into its three primary components: the Cy5 fluorophore core, the polyethylene glycol (PEG) linkers, and the terminal functional groups.
-
Cy5 (Cyanine 5) Core: The Cy5 core is a large, polyaromatic hydrocarbon. Unmodified cyanine dyes like Cy5 are known for their limited solubility in water and a tendency to aggregate in aqueous buffers due to hydrophobic interactions.[1][] This aggregation can lead to fluorescence quenching and precipitation, complicating experimental procedures. Their solubility is significantly better in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3]
-
PEG3 and PEG4 Spacers: The molecule incorporates two short-chain polyethylene glycol (PEG) linkers. PEGylation is a well-established strategy to dramatically enhance the aqueous solubility of hydrophobic molecules, including fluorescent dyes.[4][5][6] The repeating ethylene glycol units are hydrophilic and form hydrogen bonds with water, creating a hydrating shell around the molecule.[4] This shell not only improves solubility but also sterically hinders the intermolecular interactions that lead to aggregation.[4] The presence of both a PEG3 and a PEG4 chain is a strong indicator of high water solubility for the overall construct.[7][8][9]
-
Terminal Functional Groups and Linker:
-
Azide (-N3) and Amine (-NH2) Groups: These are polar functional groups that contribute positively to the molecule's overall hydrophilicity and water solubility.[10]
-
Amide (-CONH-) Linkage: The internal amide bond is polar and capable of participating in hydrogen bonding, further enhancing aqueous solubility.
-
The combination of these components results in an amphiphilic molecule where the hydrophilic PEG chains and polar functional groups dominate, effectively solubilizing the hydrophobic Cy5 core in aqueous environments.
Predicted Solubility Profile
Based on the component analysis, a qualitative solubility profile for this compound can be predicted. This information is crucial for preparing stock solutions and designing experimental protocols in fields such as bioconjugation and the development of PROTACs.[11][12]
| Solvent | Predicted Solubility | Rationale and Handling Recommendations |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | High | The dual PEG chains (PEG3 and PEG4) are the primary drivers for high aqueous solubility.[4][7][13] The molecule is expected to dissolve readily in common biological buffers. For initial dissolution, it is often best practice to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer. |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is an excellent solvent for both the Cy5 core and the PEG linkers.[1][14] It is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM) for long-term storage. |
| Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a polar aprotic solvent that will readily dissolve the compound.[1] It can be used as an alternative to DMSO for stock solution preparation. |
| Methanol / Ethanol | Moderate to High | Short-chain alcohols are generally good solvents for PEGylated compounds and cyanine dyes.[3] Solubility may be slightly lower than in DMSO or DMF but sufficient for most applications. |
| Dichloromethane (DCM) / Chloroform | Moderate | While the PEG chains have some solubility in chlorinated solvents, the overall solubility may be limited by the polar functional groups and the charged nature of the Cy5 dye.[10] |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the PEG chains, amide bond, and terminal functional groups makes the molecule insoluble in non-polar organic solvents.[10] |
Factors Influencing Solubility and Stability
-
pH: The amine group and the indolenine nitrogens on the Cy5 core have pKa values that can be influenced by pH. While solubility in the physiological pH range (6.5-8.0) is expected to be high, extreme pH values could alter charge states and potentially reduce solubility.
-
Salt Concentration: High salt concentrations in buffers can sometimes decrease the solubility of PEGylated compounds due to a "salting-out" effect. Standard physiological salt concentrations (e.g., 150 mM NaCl) are generally well-tolerated.
-
Temperature: Solubility in aqueous solutions may increase with temperature. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Storage: For long-term storage, the compound should be stored as a solid at -20°C or lower, protected from light and moisture.[15] Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C, though they should be aliquoted to avoid repeated freeze-thaw cycles.[10]
Visualization of Solubility Factors
The interplay between the hydrophobic and hydrophilic components of the molecule dictates its overall solubility. The following diagram illustrates this relationship.
Caption: Relationship between molecular components and solubility.
Experimental Protocol for Solubility Determination
For applications requiring precise quantitative solubility data, the following "saturation shake-flask" method is a reliable technique. This protocol provides a general framework that can be adapted to specific laboratory conditions.[16]
Objective: To determine the quantitative solubility of this compound in a chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature (e.g., 25°C).
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and orbital shaker
-
Microcentrifuge (capable of >10,000 x g)
-
Calibrated pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes
Methodology:
-
Preparation of Saturated Solutions: a. Weigh an excess amount of the compound (e.g., 1-2 mg) into a vial. The key is to have undissolved solid remaining at the end of the equilibration period. b. Add a precise volume of the solvent (e.g., 1.0 mL) to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Equilibration: a. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C). b. Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the solution reaches thermodynamic equilibrium.
-
Separation of Saturated Solution: a. After equilibration, visually confirm the presence of undissolved solid. b. Centrifuge the vial at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess solid. c. Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet. This supernatant is the saturated solution.
-
Quantification: a. Prepare a series of dilutions of the saturated supernatant using the same solvent. b. Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5 (approx. 649 nm). c. Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for Cy5 is approximately 250,000 M⁻¹cm⁻¹. d. The concentration of the undiluted supernatant represents the solubility of the compound.
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
References
- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 0qy.com [0qy.com]
- 8. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocat.com [biocat.com]
- 13. Pegulicianine - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
Synthesis of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
An in-depth technical guide on the synthesis of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5, a complex bifunctional molecule, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The molecule this compound is a custom-designed chemical entity with significant potential in bioconjugation, imaging, and targeted drug delivery. Its structure incorporates three key functional domains:
-
A Cyanine5 (Cy5) dye , providing a fluorescent reporter for imaging and detection in the far-red spectrum.
-
An azide (N3) functional group on a polyethylene glycol (PEG) linker, enabling covalent attachment to other molecules via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
-
A primary amine (NH2) functional group on a separate PEG linker, offering a versatile point for conjugation to various biomolecules or surfaces, often through amide bond formation.
This guide outlines a plausible and robust synthetic route, provides detailed experimental protocols, and presents expected quantitative data for the synthesis and purification of this heterobifunctional molecule.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification at each stage. The proposed pathway begins with a commercially available amine-reactive Cy5 derivative and sequentially builds the desired structure.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The efficiency of each reaction step is critical for the overall yield of the final product. The following table summarizes typical quantitative parameters for the key reactions in the synthesis. These values are representative and may require optimization for specific batches of reagents.
| Parameter | Step 1.1: Amine Coupling | Step 1.2/1.3: EDC/NHS Amidation | Step 2.1: Boc Deprotection | Step 3.1: NHS Ester Reaction | Step 4.1: RP-HPLC Purification |
| Molar Ratio (Reagent:Substrate) | 1.2 : 1 (H2N-PEG4-COOH : Cy5-NHS) | 1.5:1.5:1 (EDC:NHS:Carboxyl) | >100:1 (TFA:Substrate) | 1.5 : 1 (Azide-PEG3-NHS : Amine) | N/A |
| Reaction Time | 2-4 hours | 4-12 hours | 1-2 hours | 2-4 hours | N/A |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature | N/A |
| pH Range | 8.0 - 8.5 | 7.2 - 7.5 | < 2 | 8.0 - 8.5 | N/A |
| Typical Yield | > 90% | 60 - 90%[1] | > 95% | > 90% | > 85% |
| Purity (Post-Step) | > 95% | > 90% | > 95% | > 85% | > 98% |
| Monitoring Technique | LC-MS, TLC | LC-MS, TLC | LC-MS, TLC | LC-MS, TLC | UV-Vis (280 & 650 nm) |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of the target molecule. All reactions involving Cy5 dye should be performed with protection from light.
Step 1: Synthesis of Cy5-PEG4-Amide-C3-NH-Boc
4.1.1 Materials
-
Cy5-NHS Ester
-
Amino-PEG4-Carboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N-Boc-1,3-diaminopropane
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Coupling Buffer (e.g., PBS), pH 7.2-7.5[2]
-
Diethyl ether
4.1.2 Protocol
-
Dissolution of Reactants: Dissolve Cy5-NHS ester in anhydrous DMF. In a separate vial, dissolve a 1.2-fold molar excess of Amino-PEG4-Carboxylic Acid in 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Initial Coupling: Slowly add the Cy5-NHS ester solution to the Amino-PEG4-Carboxylic Acid solution with gentle stirring. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Intermediate Purification (Optional but Recommended): The intermediate product, Cy5-PEG4-COOH, can be purified by preparative HPLC to remove unreacted starting materials.
-
Carboxyl Activation: Dissolve the Cy5-PEG4-COOH intermediate in Coupling Buffer. Add a 1.5-fold molar excess of both EDC and NHS.[1] Stir for 15-30 minutes at room temperature to activate the carboxyl group, forming Cy5-PEG4-NHS.[1][2]
-
Amide Formation: In a separate vial, dissolve a 1.2-fold molar excess of N-Boc-1,3-diaminopropane in the Coupling Buffer. Add this solution to the activated Cy5-PEG4-NHS ester solution.
-
Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.[1]
-
Precipitation and Washing: Upon completion (monitored by LC-MS), precipitate the product by adding cold diethyl ether. Centrifuge to pellet the product, decant the supernatant, and wash the pellet with diethyl ether two more times to remove unreacted reagents.
Step 2: Deprotection of the Boc Group
4.2.1 Materials
-
Cy5-PEG4-Amide-C3-NH-Boc (from Step 1)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
4.2.2 Protocol
-
Dissolution: Dissolve the dried product from the previous step in a solution of 25% TFA in DCM.[3]
-
Deprotection Reaction: Stir the mixture at room temperature for 1-2 hours.[3][4] The progress of the deprotection can be monitored by LC-MS.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).[4]
-
Precipitation: Re-dissolve the residue in a minimal amount of DMF and precipitate the deprotected product, Cy5-PEG4-Amide-C3-NH2, by adding cold diethyl ether. Centrifuge and wash the pellet as described previously.
Step 3: Final Conjugation with Azide-PEG3-NHS Ester
4.3.1 Materials
-
Cy5-PEG4-Amide-C3-NH2 (from Step 2)
-
Azide-PEG3-NHS Ester
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Anhydrous DMF
4.3.2 Protocol
-
Dissolution: Dissolve the deprotected amine from Step 2 in 0.1 M Sodium Bicarbonate buffer (pH 8.3). In a separate vial, dissolve a 1.5-fold molar excess of Azide-PEG3-NHS Ester in a small volume of anhydrous DMF.[5]
-
Conjugation Reaction: Slowly add the Azide-PEG3-NHS Ester solution to the amine solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.[6] Monitor the formation of the final product by LC-MS.
Step 4: Purification by RP-HPLC
4.4.1 Materials
-
Crude final product from Step 3
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Preparative C18 HPLC column
4.4.2 Protocol
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Solvent A.
-
Purification: Purify the final product using a preparative reverse-phase HPLC system. Elute the product using a gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the main product peak, identified by monitoring absorbance at ~650 nm (for Cy5) and a secondary wavelength (e.g., 220 or 280 nm).
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and confirm the product identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Application and Signaling Pathway Visualization
The synthesized this compound is a versatile tool for various bioconjugation applications. The azide group allows for "click" reactions with alkyne-modified molecules, while the amine group can be conjugated to carboxyl groups or other functionalities. A primary application is in the construction of fluorescent probes for tracking biomolecules in cellular signaling pathways.
For example, the amine group can be conjugated to a ligand that targets a specific cell surface receptor. Following binding and internalization, the azide group can be used to "click" onto an alkyne-modified signaling protein of interest within the cell, allowing for fluorescent tracking of the receptor-ligand-protein complex.
Caption: Application in tracking a receptor-mediated signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and application of this compound. The multi-step synthesis, while complex, utilizes a series of robust and well-characterized chemical reactions. By following the detailed protocols and optimizing reaction conditions based on the provided quantitative data, researchers can successfully produce this valuable heterobifunctional tool for advanced studies in drug development, molecular imaging, and cell biology.
References
Azide-PEG-Amine-Cy5 Linker for PROTAC Development: A Technical Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4] A PROTAC's architecture consists of three key components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6][7] The linker is not merely a spacer but a critical element that dictates the PROTAC's efficacy, selectivity, and physicochemical properties.[6][8] This guide provides an in-depth technical overview of a highly versatile, multi-functional linker scaffold, Azide-PEG-Amine-Cy5, for researchers and drug development professionals. This linker combines the modularity of click chemistry, the flexibility and solubility of polyethylene glycol (PEG), and the traceability of a fluorescent dye, offering a powerful tool for advanced PROTAC design and evaluation.
Core Components and Their Strategic Roles
The Azide-PEG-Amine-Cy5 linker is a sophisticated scaffold where each component serves a distinct and vital purpose in the synthesis and functional analysis of a PROTAC.
-
Azide (-N₃) Group: The azide moiety is a key functional group for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][10][11] This allows for the highly efficient, specific, and modular attachment of a POI ligand that has been functionalized with an alkyne group.[10] The resulting triazole ring formed during the reaction is metabolically stable, making it ideal for therapeutic applications.[8]
-
Polyethylene Glycol (PEG) Chain: The PEG component is a flexible, hydrophilic chain of repeating ethylene glycol units.[8] Its inclusion in the PROTAC linker is a well-established strategy to:
-
Enhance Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG improves solubility and compatibility with physiological environments.[3][8][12]
-
Optimize Ternary Complex Formation: The length and flexibility of the PEG chain are critical for enabling the optimal orientation of the POI and E3 ligase, which is necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6] The linker length must often be empirically optimized for each specific target and E3 ligase pair.[12]
-
Improve Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of a drug by modulating properties like cell permeability.[6]
-
-
Amine (-NH₂) Group: The primary amine group serves as a versatile and robust chemical handle for conjugation. It readily reacts with activated carboxylic acids on an E3 ligase ligand (or POI ligand) to form a stable amide bond.[7] This provides a straightforward and widely used method for completing the PROTAC assembly.
-
Cyanine5 (Cy5) Fluorophore: Cy5 is a far-red fluorescent dye. Incorporating it into the linker transforms the PROTAC into a powerful chemical probe for:
-
Cellular Imaging: The PROTAC's uptake, distribution, and localization within cells can be visualized in real-time using fluorescence microscopy.[13]
-
Biophysical Assays: The fluorescent tag is essential for various in vitro assays used to characterize the PROTAC's binding properties, such as Fluorescence Polarization (FP) assays to determine binary or ternary binding affinities.[14]
-
Biodistribution Studies: In preclinical models, the fluorescent signal can help track the biodistribution of the PROTAC, although it's important to note that dye labeling can sometimes alter nanoparticle biodistribution patterns.[13][15]
-
Logical and Synthetic Strategy
The modular nature of the Azide-PEG-Amine-Cy5 linker allows for a convergent synthetic strategy. A typical workflow involves the sequential conjugation of the E3 ligase ligand and the POI ligand to the linker scaffold. The presence of orthogonal reactive handles (azide and amine) enables precise, directed synthesis.
Quantitative Data
Table 1: Physicochemical Properties of PEG Linkers
Systematic variation of the PEG linker length is a key strategy in PROTAC optimization.[6] The optimal length is highly dependent on the specific POI and E3 ligase pair.[8] This table provides hypothetical data for linkers of different PEG unit lengths.
| Parameter | PEG4 | PEG8 | PEG12 |
| Number of PEG Units | 4 | 8 | 12 |
| Molecular Weight ( g/mol ) | ~194 | ~370 | ~546 |
| Linker Length (Å) | ~17.7 | ~32.5 | ~47.3 |
| LogP (Calculated) | -0.8 | -1.6 | -2.4 |
Table 2: Spectral Properties of Cyanine5 (Cy5) Dye
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 |
Table 3: Comparison of "Click Chemistry" Reactions for Conjugation[16]
The choice between CuAAC and SPAAC depends on the desired reaction conditions, particularly the tolerance for a copper catalyst.[16]
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper | High, suitable for in-cell applications |
| Reaction Rate | Very Fast (ligand-accelerated) | Slower than CuAAC, but fast |
| Typical Yields | High (>80%) | High |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Sequential Amide Coupling and Click Chemistry
This protocol outlines a general method for synthesizing a fluorescent PROTAC.
Step A: Amide Coupling (E3 Ligase to Linker)
-
Dissolution: In a nitrogen-purged flask, dissolve the Azide-PEG-Amine-Cy5 linker (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq) in anhydrous DMF.
-
Activation: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Reaction: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours at room temperature.
-
Purification: Upon completion, purify the intermediate product (E3-Linker(Cy5)-Azide) using reverse-phase HPLC to remove excess reagents.
Step B: Click Chemistry (POI Ligand to Intermediate)
-
Reaction Setup: Dissolve the purified E3-Linker(Cy5)-Azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.2 eq) in a solvent mixture (e.g., t-BuOH/H₂O).
-
Catalysis (for CuAAC): Add copper(II) sulfate (0.1 eq) and a reducing agent such as sodium ascorbate (0.3 eq) to generate the Cu(I) catalyst in situ.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. For SPAAC, no catalyst is needed, and the reaction proceeds upon mixing the components.
-
Final Purification: Purify the final fluorescent PROTAC product by preparative HPLC. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Target Protein Degradation
Western blotting is the gold standard for quantifying the reduction in target protein levels after PROTAC treatment.[5]
-
Cell Culture & Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level).
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
The intrinsic Cy5 fluorophore allows for the direct measurement of binding events using FP.[14] This protocol assesses the formation of the POI-PROTAC-E3 ligase complex.
-
Materials: Purified recombinant POI, purified E3 ligase complex (e.g., VCB), Azide-PEG-Amine-Cy5 PROTAC, and an appropriate assay buffer.
-
Assay Setup: In a low-volume, black 384-well plate, prepare a solution containing a fixed, low concentration of the fluorescent PROTAC (e.g., 10 nM) and a fixed, saturating concentration of the first binding partner (e.g., E3 ligase at 5x its K_d for the PROTAC).
-
Titration: Add a serial dilution of the second binding partner (POI) to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for Cy5 (Excitation ~620 nm, Emission ~670 nm).
-
Data Analysis: An increase in fluorescence polarization indicates the formation of the larger ternary complex. Plot the change in polarization against the concentration of the titrated protein. Fit the data to a suitable binding model to determine the affinity of the ternary complex.
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS).[4] They induce the formation of a ternary complex, leading to the ubiquitination of the target protein, which flags it for degradation by the 26S proteasome.[1][5][17]
General Experimental Workflow for PROTAC Evaluation
The development and validation of a PROTAC is a multi-stage process that spans chemical synthesis, biochemical characterization, and cellular assays.[17][18]
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Strategic Role of PEG Linkers in the Design of Bifunctional Fluorescent Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving fields of biomedical research and drug development, bifunctional fluorescent dyes have emerged as indispensable tools for a myriad of applications, from high-resolution cellular imaging to targeted therapeutic delivery. The efficacy and precision of these molecular probes are critically dependent on the linker moiety that connects the fluorescent reporter to a biologically active molecule. Among the various linker technologies, polyethylene glycol (PEG) has garnered significant attention due to its unique physicochemical properties. This technical guide provides a comprehensive exploration of the pivotal role of PEG linkers in the design and function of bifunctional fluorescent dyes. We will delve into the core principles of PEGylation, its impact on the photophysical and pharmacokinetic properties of fluorescent probes, and provide detailed experimental protocols for their synthesis, characterization, and application.
Core Principles of PEGylation in Fluorescent Dye Conjugates
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, imparts a range of advantageous properties to bifunctional fluorescent dyes.[3][4]
Key Benefits of PEG Linkers:
-
Enhanced Aqueous Solubility: Many organic fluorescent dyes are inherently hydrophobic, leading to aggregation and precipitation in aqueous biological environments. The hydrophilic nature of the PEG chain improves the overall solubility of the conjugate, ensuring its stability and bioavailability.[3]
-
Reduced Non-Specific Binding: The flexible PEG chain creates a hydration shell around the fluorescent dye, effectively masking it from non-specific interactions with proteins and cell membranes. This "stealth" effect significantly reduces background noise and enhances the signal-to-noise ratio in imaging applications.[4]
-
Improved Pharmacokinetics: In in vivo applications, PEGylation increases the hydrodynamic volume of the bifunctional dye, which in turn reduces renal clearance and protects it from enzymatic degradation.[5][6] This leads to a longer circulation half-life, allowing for greater accumulation at the target site.[5][7]
-
Minimized Steric Hindrance: The PEG linker acts as a flexible spacer, physically separating the fluorescent dye from the targeting moiety. This separation is crucial to prevent the bulky dye from interfering with the binding of the targeting ligand to its receptor.[4]
-
Enhanced Photophysical Properties: By preventing dye aggregation and shielding the fluorophore from quenchers in the biological milieu, PEGylation can lead to increased fluorescence quantum yield and photostability.[4]
Data Presentation: The Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bifunctional fluorescent dye for a specific application. A longer PEG chain generally enhances the pharmacokinetic profile, but may in some cases slightly reduce the binding affinity of the targeting molecule. The optimal length must therefore be determined empirically. The following tables summarize quantitative data on the impact of PEG linker length on various performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics and Tumor Accumulation
| Molecule Type | PEG Linker Length | Circulation Half-life (t½) | Tumor Accumulation (%ID/g) | Reference(s) |
| Affibody-MMAE Conjugate | No PEG | 19.6 min | Low | [7] |
| 4 kDa | 2.5-fold increase vs. no PEG | - | [7] | |
| 10 kDa | 11.2-fold increase vs. no PEG | Significantly Increased | [7][8] | |
| Folate-Linked Liposomes | 2 kDa | - | ~2.5 | [8] |
| 5 kDa | - | ~3.0 | [8] | |
| 10 kDa | - | ~4.5 | [8] | |
| PSMA Inhibitor | No PEG | - | 32.86 ± 12.02 (at 30 min) | [9] |
| PEG4 | - | 33.45 ± 3.40 (at 30 min) | [9] | |
| PEG8 | - | 16.18 ± 2.53 (at 30 min) | [9] |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Component | PEG Linker Length | Relative Cytotoxicity | Key Finding | Reference(s) |
| Affibody-MMAE | No PEG | 1x | Baseline cytotoxicity | [10] |
| 4 kDa | ~6.5-fold decrease | Longer PEG chain reduces in vitro potency | [10] | |
| 10 kDa | ~22.5-fold decrease | Significant trade-off between PK and in vitro activity | [10] |
Table 3: Impact of PEGylation on Photophysical Properties of Fluorescent Dyes
| Dye | Modification | Quantum Yield (Φ) | Fold Change | Reference(s) |
| Fluorescein | Unmodified | 0.51 | - | [4] |
| PEGylated | 0.59 | 1.18x | [4] | |
| IR-783 | Unmodified | 0.053 | - | [4] |
| PEGylated | 0.16 | 3.02x | [4] | |
| Rhodamine B | Unmodified | 0.31 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of bifunctional fluorescent dyes with PEG linkers.
Synthesis of a Bifunctional Fluorescent Dye with a PEG Linker
This protocol describes a general method for conjugating a targeting ligand (e.g., a peptide) and a fluorescent dye to a heterobifunctional PEG linker.
Materials:
-
Heterobifunctional PEG linker (e.g., Amine-PEG-NHS ester)
-
Targeting ligand with a free amine group
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Dissolution of Reagents: Dissolve the Amine-PEG-NHS ester linker and the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO. Dissolve the targeting ligand in the reaction buffer.
-
Reaction with Fluorescent Dye: Add the fluorescent dye solution to the Amine-PEG-NHS ester solution at a 1:1.1 molar ratio (linker:dye). Let the reaction proceed for 1-2 hours at room temperature in the dark.
-
Purification of PEG-Dye Intermediate: Purify the resulting PEG-dye conjugate using RP-HPLC to remove unreacted dye and linker.
-
Activation of Carboxylic Acid (if applicable): If starting with a Carboxy-PEG-Amine linker, activate the carboxylic acid group using a carbodiimide crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to Targeting Ligand: Add the purified and activated PEG-dye intermediate to the targeting ligand solution at a 1.5:1 molar ratio (PEG-dye:ligand). Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Final Purification: Purify the final bifunctional fluorescent dye conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and assess the degree of labeling using UV-Vis spectroscopy.[11][12][13][14][15]
Determination of Aqueous Solubility
This protocol describes the shake-flask method for determining the equilibrium solubility of a PEGylated fluorescent dye.[3]
Materials:
-
PEGylated fluorescent dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker incubator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Standard Curve Generation: Prepare a series of standard solutions of the PEGylated dye in PBS of known concentrations. Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax) to generate a standard curve.[3]
-
Equilibration: Add an excess amount of the PEGylated dye to a known volume of PBS in a sealed vial to create a saturated solution.[3]
-
Incubation: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[3]
-
Separation of Undissolved Solute: Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the undissolved solid.[3]
-
Measurement: Carefully collect an aliquot of the supernatant and dilute it with PBS to a concentration within the linear range of the standard curve. Measure the absorbance of the diluted supernatant at λmax.[3]
-
Calculation: Use the standard curve to determine the concentration of the dye in the diluted supernatant. Multiply this value by the dilution factor to obtain the equilibrium solubility.[3]
In Vitro Cellular Uptake and Imaging
This protocol provides a general procedure for visualizing the cellular uptake of a PEGylated fluorescent probe.
Materials:
-
PEGylated fluorescent probe
-
Cell culture medium
-
Cells expressing the target of interest, seeded on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Incubation: On the day of the experiment, dilute the PEGylated fluorescent probe in pre-warmed cell culture medium to the desired final concentration. Replace the existing medium in the dishes with the probe-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for cellular uptake.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium to the cells and visualize them using a confocal microscope with the appropriate laser excitation and emission filters.
Mandatory Visualizations
Signaling and Uptake Pathways
The following diagrams, created using the Graphviz DOT language, illustrate key signaling and cellular uptake pathways relevant to bifunctional fluorescent dyes.
Conclusion
PEG linkers are a powerful and versatile tool in the design of bifunctional fluorescent dyes, offering numerous advantages that enhance their performance in both in vitro and in vivo applications. By improving solubility, reducing non-specific binding, and optimizing pharmacokinetic properties, PEGylation enables the development of more robust and effective probes for a wide range of research, diagnostic, and therapeutic purposes. The ability to tune the length of the PEG linker provides a crucial handle for fine-tuning the properties of the final conjugate to meet the specific demands of the intended application. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of PEGylated bifunctional fluorescent dyes.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent probe for monitoring PTP-PEST enzymatic activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful reagents essential for the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential, controlled conjugation reactions, minimizing the formation of undesirable homopolymers or self-conjugated products.[1] This guide provides a comprehensive overview of heterobifunctional crosslinkers, their reaction chemistries, applications, and detailed experimental protocols.
Core Concepts: The Chemistry of Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers lies in the variety of reactive groups that can be incorporated into their structure. These reactive groups are designed to target specific functional groups found on biomolecules, such as primary amines, sulfhydryls, carboxyls, and carbonyls.[1][3] The general structure of a heterobifunctional crosslinker consists of two different reactive ends separated by a spacer arm.[4] The nature of these reactive groups dictates the target functional groups on the biomolecules, while the length and composition of the spacer arm influence the stability, solubility, and steric hindrance of the final conjugate.[4]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly classified based on the functional groups they target.[4][5] This diversity allows for the selection of the ideal reagent for specific conjugation needs.
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most common and widely used class.[1][5] One end typically contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines on lysine residues and the N-terminus of proteins.[4][5] The other end features a sulfhydryl-reactive group, like a maleimide, which specifically reacts with free sulfhydryl groups on cysteine residues.[4][5] This combination is highly effective for controlled, site-directed protein conjugation.[5] Examples include SMCC and Sulfo-SMCC.[5][6]
-
Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as a phenyl azide.[5] The amine-reactive end allows for specific attachment to a biomolecule. The photoreactive end remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of a nearby interacting molecule.[5][7] This is particularly useful for studying protein-protein interactions.[6]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., hydrazide) and a sulfhydryl-reactive group.[5] Carbonyl groups can be naturally present or introduced into biomolecules, for instance, through the oxidation of carbohydrates on glycoproteins.[5] These crosslinkers are valuable for conjugating glycoproteins to sulfhydryl-containing molecules.[5]
-
Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the amine-reactive/photoreactive class, these reagents have a sulfhydryl-reactive group on one end and a photoreactive group on the other.[5] They enable specific attachment to a sulfhydryl-containing molecule, followed by light-activated, non-selective crosslinking to an interacting partner.[5]
Quantitative Data of Common Heterobifunctional Crosslinkers
The choice of a heterobifunctional crosslinker is influenced by several factors, including the desired spacer arm length, solubility, and whether a cleavable linkage is required. The following tables summarize the properties of several commonly used heterobifunctional crosslinkers.[1]
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Cleavable? | Water-Soluble? |
| SMCC | 334.32 | 8.3 | NHS-ester, Maleimide | No | No |
| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | No | Yes |
| SPDP | 312.36 | 6.8 | NHS-ester, Pyridyldisulfide | Yes (Disulfide bond) | No |
| Sulfo-SANPAH | 424.37 | 18.2 | Sulfo-NHS ester, Phenyl azide | No | Yes |
| EDC | 191.70 | 0 | Carbodiimide | No | Yes |
| BMPS | 266.22 | 6.9 | NHS-ester, Maleimide | No | No |
| DBCO-PEG4-NHS ester | 543.57 | 27.2 | NHS-ester, DBCO (Azide) | No | Yes |
Key Applications in Bioconjugation
Heterobifunctional crosslinkers are instrumental in a wide range of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): A prominent application is in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.[8] The heterobifunctional linker allows for precise control over the drug-to-antibody ratio (DAR).[2]
-
Protein-Protein Interaction Studies: These crosslinkers are used to covalently trap and identify interacting proteins within a complex, providing insights into cellular signaling pathways and protein networks.[6][9]
-
Immobilization of Biomolecules: Biomolecules such as enzymes or antibodies can be immobilized on solid supports for use in biosensors, diagnostic assays, and affinity chromatography.[6][10]
-
Fluorescent Labeling: Fluorophores can be conjugated to proteins or other biomolecules for use in various imaging and detection techniques.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers.
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).[1]
Materials:
-
Protein-NH2 (1-10 mg/mL in amine-free buffer)[1]
-
Protein-SH[1]
-
Sulfo-SMCC[1]
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[1]
-
Desalting column[1]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]
Procedure:
-
Preparation of Reagents:
-
Activation of Protein-NH2:
-
Dissolve Protein-NH2 in Conjugation Buffer.[1]
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.[11][12] The optimal molar excess depends on the protein concentration and should be determined empirically.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
-
Removal of Excess Crosslinker:
-
Conjugation to Protein-SH:
-
If Protein-SH contains disulfide bonds, they may need to be reduced to generate free sulfhydryls using a reducing agent like DTT or TCEP. The reducing agent must then be removed using a desalting column.[13][14]
-
Immediately combine the maleimide-activated Protein-NH2 with Protein-SH in a suitable molar ratio.[1][13]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][13]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[1]
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.[1]
-
Protocol 2: Immobilization of a Protein onto a Carboxylated Surface using EDC/Sulfo-NHS
This protocol describes the covalent attachment of a protein to a surface with carboxyl groups.
Materials:
-
Carboxylated surface (e.g., beads, plate)[1]
-
Protein to be immobilized (in a buffer free of amines and carboxyls, e.g., MES buffer)[1]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[1]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[1]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]
Procedure:
-
Surface Activation:
-
Washing:
-
Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[1]
-
-
Protein Coupling:
-
Quenching:
-
Final Washing:
-
Wash the surface extensively with PBS to remove non-covalently bound protein.[1]
-
Visualizing Bioconjugation Processes
Diagrams created using Graphviz (DOT language) help to illustrate key experimental workflows and signaling pathways.[1][4]
Caption: General mechanism of a two-step bioconjugation using a heterobifunctional crosslinker.
Caption: Experimental workflow for protein-protein conjugation using Sulfo-SMCC.
Caption: Logical relationship of components in an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. scbt.com [scbt.com]
- 7. korambiotech.com [korambiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. fgsc.net [fgsc.net]
- 10. クロスリンカー選択ガイド [sigmaaldrich.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Notes and Protocols for N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 is a versatile, heterobifunctional fluorescent labeling reagent designed for advanced bioconjugation applications. This molecule incorporates a bright, far-red Cy5 fluorophore, an azide group for bioorthogonal "click chemistry," and a primary amine for conventional amine-reactive conjugation. The two functional groups are separated by hydrophilic polyethylene glycol (PEG) spacers, which enhance solubility and reduce steric hindrance.[1][2] This unique architecture enables the sequential and specific covalent linkage of two different molecules, making it a powerful tool for constructing complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging probes.[2][3]
The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The primary amine provides a reactive handle for conjugation to molecules bearing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[4][5] The Cy5 dye offers excellent photophysical properties, with excitation and emission in the far-red spectrum, minimizing autofluorescence from biological samples.[6]
Quantitative Data
The physicochemical and fluorescent properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C47H70ClN7O8 | [3] |
| Molecular Weight | 896.55 g/mol | [7] |
| Excitation Maximum (λex) | ~649 nm | [6] |
| Emission Maximum (λem) | ~667 nm | [6] |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ in methanol | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |
| Storage | Store at -20°C, protect from light. | [6] |
Experimental Protocols
The heterobifunctional nature of this compound allows for a flexible, sequential conjugation strategy. Typically, the amine group is reacted first with an activated carboxyl group on the first target molecule, followed by the click chemistry reaction of the azide group with an alkyne-modified second target molecule.
Protocol 1: Amine Conjugation via Activated Ester Chemistry
This protocol describes the conjugation of the primary amine moiety of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound and the NHS ester-activated molecule to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve the NHS ester-activated molecule in the Reaction Buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting azide-functionalized conjugate using a desalting column or dialysis to remove unreacted dye and quenching reagents.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule from Protocol 1
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/t-BuOH)
-
Reducing Agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically at a 1:2 to 1:10 molar ratio of azide to alkyne) in the Reaction Buffer.[1]
-
-
Addition of Catalysts:
-
Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.
-
Add the ligand (THPTA or TBTA) to a final concentration that is 2-5 times that of the copper sulfate.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction can be accelerated by gentle heating to 37-45°C.[1]
-
-
Purification:
-
Purify the final fluorescently labeled conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove the catalyst and any unreacted starting materials.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-functionalized molecule from Protocol 1 to a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized molecule from Protocol 1
-
Strained alkyne-containing molecule of interest (e.g., DBCO- or BCN-modified)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the strained alkyne-containing molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the strained alkyne is typically sufficient.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the final fluorescently labeled conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove any unreacted starting materials.
-
Visualizations
Caption: Sequential conjugation workflow using the heterobifunctional linker.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5-西安齐岳生物 [0qy.com]
- 7. biocat.com [biocat.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Labeling Proteins with Azide-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precise and efficient labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. The Azide-PEG-Cy5 labeling reagent offers a versatile and powerful tool for conjugating the bright, far-red fluorescent dye Cy5 to proteins of interest. This conjugation is facilitated by a polyethylene glycol (PEG) spacer, which enhances the solubility and reduces the potential for steric hindrance of the labeled protein. The azide functional group allows for bio-orthogonal "click chemistry" reactions, providing a highly specific and efficient method for protein labeling.
This document provides detailed protocols for two primary methods of labeling proteins with Azide-PEG-Cy5: a one-step method utilizing an N-hydroxysuccinimide (NHS) ester for direct labeling of primary amines, and a two-step method involving click chemistry for site-specific labeling. Additionally, it presents quantitative data to guide experimental design and a visualization of a common downstream application of Cy5-labeled proteins in studying cellular signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with protein labeling using Azide-PEG-Cy5. These values are intended as a general guide; optimal conditions should be determined empirically for each specific protein and application.
Table 1: Typical Degree of Labeling (DOL)
| Labeling Method | Protein Type | Typical DOL Range | Ideal DOL for Antibodies |
| NHS Ester | General Proteins | 1 - 15 | 2 - 10[1] |
| Click Chemistry | Site-Specific | 1 - 4 | 1 - 2 |
Note: Over-labeling can lead to fluorescence quenching and potential loss of protein function, while under-labeling may result in a weak signal.[1]
Table 2: Protein Recovery After Purification
| Purification Method | Typical Recovery Rate | Key Considerations |
| Size Exclusion Chromatography | > 90% | Column size, flow rate, and buffer composition can impact recovery.[2][3] |
| Dialysis | > 90% | Membrane MWCO should be significantly smaller than the protein to prevent loss. Sample dilution can occur.[4][5][6] |
Table 3: Signal-to-Noise (S/N) Ratio Considerations for Cy5
| Application | Typical S/N Ratio | Factors Influencing S/N |
| Flow Cytometry | >10 for positive populations | Antibody concentration, instrument settings, and cell autofluorescence.[7][8][9] |
| Immunofluorescence | Variable (aim for >3) | Antibody specificity, blocking efficiency, and imaging parameters. |
Note: A higher S/N ratio indicates a stronger specific signal relative to background noise, leading to more reliable data.
Experimental Protocols
Protocol 1: One-Step Protein Labeling using Azide-PEG-Cy5 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues and the N-terminus) on a protein with a pre-activated Azide-PEG-Cy5 NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Azide-PEG-Cy5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the Azide-PEG-Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11]
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved Azide-PEG-Cy5 NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[12]
-
-
Quenching:
-
(Optional) Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with a suitable storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of storage buffer with several buffer changes.[13]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein (Where CF for Cy5 is approximately 0.05 and ε_protein is the molar extinction coefficient of the protein at 280 nm).[1]
-
The DOL is then calculated as: DOL = (A650 / ε_Cy5) / Protein Concentration (M) (Where ε_Cy5 is the molar extinction coefficient of Cy5, approximately 250,000 cm⁻¹M⁻¹).[1]
-
Protocol 2: Two-Step Protein Labeling via Click Chemistry
This protocol involves the introduction of an azide group onto the protein, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized Cy5 dye.
Part A: Introduction of the Azide Handle
Materials:
-
Protein of interest
-
Azide-PEG-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous DMF or DMSO
-
Purification supplies (as in Protocol 1)
Procedure:
-
Protein and Dye Preparation: Follow steps 1 and 2 from Protocol 1, using Azide-PEG-NHS Ester instead of Azide-PEG-Cy5 NHS Ester.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEG-NHS ester to the protein solution. Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the azide-modified protein as described in step 5 of Protocol 1 to remove unreacted azide linker.
Part B: Click Chemistry Reaction
Materials:
-
Azide-modified protein
-
Alkyne-Cy5
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: Amine-free buffer, pH 7.4 (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Alkyne-Cy5 in DMSO.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in water.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-modified protein and a molar excess of Alkyne-Cy5.
-
Add the copper ligand and CuSO4.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the Cy5-labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye and copper catalyst.
-
Characterization: Determine the DOL as described in step 6 of Protocol 1.
Visualizations
Experimental Workflow for One-Step Protein Labeling
Caption: A flowchart illustrating the key steps in the one-step protein labeling protocol.
Signaling Pathway: Receptor Internalization
Cy5-labeled ligands or antibodies are frequently used to study the internalization and trafficking of cell surface receptors, a fundamental process in cell signaling.
Caption: A diagram showing the pathway of receptor-mediated endocytosis of a Cy5-labeled ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increasing Signal Intensity of Fluorescent Oligo-Labeled Antibodies to Enable Combination Multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. glenresearch.com [glenresearch.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 for Live Cell Imaging
Introduction
N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 is a versatile fluorescent probe designed for bioorthogonal labeling and imaging in living cells. This molecule incorporates a terminal azide group, which can be covalently linked to alkyne-modified biomolecules through a click chemistry reaction. The presence of two polyethylene glycol (PEG) spacers enhances its solubility and bioavailability while minimizing steric hindrance. The Cy5 fluorophore, a bright and photostable far-red dye, allows for sensitive detection with minimal phototoxicity and background fluorescence from native cellular components.
This probe is particularly well-suited for two-step labeling strategies. First, cells are treated with a metabolic precursor or a ligand that is modified with a strained alkyne (for copper-free click chemistry) or a terminal alkyne (for copper-catalyzed click chemistry). This alkyne-modified molecule is incorporated into specific biomolecules or cellular structures. Subsequently, the azide-functionalized Cy5 probe is added, which specifically and efficiently reacts with the alkyne, fluorescently labeling the target of interest for visualization by fluorescence microscopy.
Key Applications:
-
Visualization of metabolically labeled glycans, proteins, and lipids.
-
Fluorescent labeling of alkyne-modified antibodies or small molecules for receptor tracking.
-
Pulse-chase experiments to study the dynamics of biomolecules.
Quantitative Data Summary
The optimal conditions for labeling can vary depending on the cell type, the alkyne-modified substrate, and the specific experimental goals. The following tables provide typical concentration ranges and incubation times for live-cell labeling experiments using azide-functionalized dyes.
Table 1: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Copper-Free (SPAAC) Protocol | Copper-Catalyzed (CuAAC) Protocol |
| Alkyne-modified metabolic precursor | 10 - 100 µM | 10 - 100 µM |
| This compound | 1 - 10 µM | 1 - 10 µM |
| Copper (II) Sulfate (CuSO₄) | Not Applicable | 50 - 100 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | Not Applicable | 500 - 1000 µM |
| Copper Ligand (e.g., TBTA) | Not Applicable | 100 - 500 µM |
Table 2: Typical Incubation Times
| Experimental Step | Duration | Temperature |
| Metabolic Labeling with Alkyne | 4 - 48 hours | 37°C |
| Click Reaction (SPAAC or CuAAC) | 30 - 60 minutes | 37°C |
| Washing Steps | 5 minutes (x3) | Room Temp. |
Experimental Protocols
Two primary methods for click chemistry in live cells are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). SPAAC is generally preferred for live-cell applications due to the cytotoxicity of copper catalysts.
Protocol 1: Live-Cell Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol is recommended for live-cell imaging as it avoids copper-induced toxicity. It requires the use of a biomolecule metabolically labeled with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Workflow Diagram
Caption: Workflow for live-cell imaging using SPAAC.
Materials:
-
Cells cultured on a glass-bottom imaging dish.
-
Strained alkyne-modified metabolic precursor (e.g., DBCO-amino acid, DBCO-sugar).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., phenol red-free medium).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency on a glass-bottom imaging dish. b. Prepare the metabolic labeling medium by adding the strained alkyne-modified precursor to the complete culture medium at the desired final concentration (e.g., 25-50 µM). c. Remove the old medium from the cells and add the metabolic labeling medium. d. Incubate the cells for 4 to 48 hours under standard culture conditions (37°C, 5% CO₂). The optimal time depends on the metabolic turnover rate of the target biomolecule. e. After incubation, gently wash the cells three times with warm PBS to remove any unincorporated precursor.
-
Fluorescent Labeling (Click Reaction): a. Prepare the labeling solution by diluting the this compound stock solution in live-cell imaging medium to a final concentration of 1-10 µM. b. Add the labeling solution to the washed cells. c. Incubate for 30-60 minutes at 37°C, protected from light. d. Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove the unbound dye.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).
Protocol 2: Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This method offers faster reaction kinetics but requires the use of a copper catalyst, which can be toxic to cells. The protocol must include a copper-chelating ligand like TBTA to protect the fluorophore and improve reaction efficiency. This method is suitable for terminal alkyne-modified biomolecules.
Reaction Diagram
Caption: Components of the CuAAC reaction.
Materials:
-
Cells metabolically labeled with a terminal alkyne precursor.
-
This compound stock solution (1 mM in DMSO).
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared).
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging medium.
-
PBS.
Procedure:
-
Metabolic Labeling: a. Follow steps 1a-1e from the SPAAC protocol, using a terminal alkyne-modified precursor (e.g., L-Azidohomoalanine for protein synthesis).
-
Preparation of the Click Reaction Cocktail (Prepare immediately before use): a. In a microcentrifuge tube, prepare the cocktail by adding the components in the following order. The volumes should be calculated to achieve the desired final concentration in the cell medium. i. Live-cell imaging medium. ii. This compound (final concentration 1-10 µM). iii. CuSO₄ (final concentration 50-100 µM). iv. TBTA (final concentration 100-500 µM). Vortex briefly. v. Sodium Ascorbate (final concentration 500-1000 µM). Mix gently by pipetting. The reductant is added last to initiate the formation of Cu(I).
-
Fluorescent Labeling (Click Reaction): a. Remove the wash buffer from the cells and immediately add the freshly prepared click reaction cocktail. b. Incubate for 30-60 minutes at 37°C, protected from light. c. Remove the reaction cocktail and wash the cells three times with warm PBS.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium. b. Image the cells using a fluorescence microscope with standard Cy5 filter sets (Ex/Em: ~650/670 nm).
Troubleshooting and Considerations
-
High Background: Insufficient washing after metabolic labeling or fluorescent labeling steps. Increase the number and duration of wash steps. Reduce the concentration of the azide-Cy5 probe.
-
No/Low Signal: Inefficient metabolic labeling. Increase the concentration of the alkyne precursor or the incubation time. Ensure the click chemistry reaction components are fresh, especially the sodium ascorbate for CuAAC.
-
Cell Toxicity (CuAAC): Reduce the concentration of copper and the incubation time for the click reaction. Ensure the use of a protective ligand like TBTA. If toxicity persists, switch to the SPAAC protocol.
-
Photostability: While Cy5 is relatively photostable, minimize light exposure during labeling and imaging to prevent photobleaching. Use neutral density filters and the lowest possible laser power required for a good signal-to-noise ratio.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically tailored for the conjugation of PEGylated Cy5 to biomolecules. These guidelines are intended for researchers in academia and industry involved in bioconjugation, fluorescence labeling, in vivo imaging, and drug delivery.
Introduction to CuAAC with PEGylated Cy5
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and selective "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] This bioorthogonal reaction is widely used for labeling biomolecules due to its rapid kinetics, high yields, and compatibility with aqueous environments.[2][4]
PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of biomolecules, such as increasing solubility and circulation half-life.[5] By combining the benefits of CuAAC with PEGylated Cy5, a bright, far-red fluorescent dye, researchers can create precisely labeled bioconjugates for a variety of applications, including:
-
In vivo and in vitro imaging: Tracking the localization and dynamics of biomolecules.[6][7][8]
-
Drug delivery: Monitoring the biodistribution of therapeutic agents.
-
Fluorescent probes: Developing sensitive detection reagents for diagnostics and molecular biology.[]
The azide and alkyne functional groups are largely inert in biological systems, ensuring that the labeling is highly specific to the intended target.[1]
Experimental Overview & Workflow
The general workflow for labeling a biomolecule with PEGylated Cy5 via CuAAC involves the introduction of either an azide or an alkyne functionality onto the target biomolecule, followed by the click reaction with the corresponding PEGylated Cy5-azide or -alkyne.
Caption: General experimental workflow for CuAAC with PEGylated Cy5.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the CuAAC-mediated conjugation of PEGylated Cy5.
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Typical Concentration | Notes |
| Alkyne-modified Biomolecule | 1 - 100 µM | Concentration can be optimized based on the specific biomolecule. |
| PEGylated Cy5-Azide | 1.1 - 5 equivalents (relative to biomolecule) | A slight excess of the dye can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can maximize reaction rates.[10] |
| Copper Ligand (e.g., THPTA, BTTAA) | 5 equivalents (relative to CuSO₄) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[5][11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state.[10] |
Table 2: Typical Reaction Conditions and Performance
| Parameter | Value | Reference |
| Reaction Time | 30 - 120 minutes | [12] |
| Temperature | Room Temperature (20-25°C) | [13] |
| pH | 7.0 - 8.0 | [14] |
| Solvent | Aqueous buffer (e.g., PBS) | [15] |
| Expected Yield | > 95% | [13] |
Table 3: Photophysical Properties of Cy5 Conjugates
| Property | Typical Value | Notes | Reference |
| Excitation Maximum (λex) | ~650 nm | May shift slightly upon conjugation. | [16] |
| Emission Maximum (λem) | ~670 nm | May shift slightly upon conjugation. | [16] |
| Fluorescence Quantum Yield | 0.2 - 0.3 | Can be influenced by the local environment and conjugation site. | [17] |
Detailed Experimental Protocols
Preparation of an Alkyne-Modified Protein
This protocol describes a general method for introducing a terminal alkyne group onto a protein using an NHS-ester functionalized alkyne linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG4-NHS Ester (or similar linker)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Activation: Prepare a 10 mg/mL stock solution of the Alkyne-PEG4-NHS Ester in anhydrous DMSO.
-
Conjugation: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted alkyne linker using a desalting column equilibrated with the desired buffer (e.g., PBS).
CuAAC Reaction for PEGylated Cy5 Conjugation
This protocol outlines the copper-catalyzed click reaction between an alkyne-modified biomolecule and a PEGylated Cy5-azide.
Materials:
-
Alkyne-modified biomolecule in PBS
-
PEGylated Cy5-azide (e.g., Cy5-PEG5-azide)[18]
-
Catalyst Stock Solutions:
-
20 mM Copper(II) Sulfate (CuSO₄) in deionized water
-
100 mM Copper Ligand (e.g., THPTA) in deionized water
-
100 mM Sodium Ascorbate in deionized water (prepare fresh)
-
-
Aminoguanidine (optional, to scavenge reactive oxygen species)[12]
-
2 mL Eppendorf tubes
Procedure:
-
In a 2 mL Eppendorf tube, add the alkyne-modified biomolecule to the desired final volume with PBS to achieve a final alkyne concentration of approximately 50 µM.[12]
-
Add the PEGylated Cy5-azide to the reaction mixture. A 1.1 to 2-fold molar excess over the alkyne is recommended.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions.[12]
-
Add the premixed catalyst solution to the reaction tube.
-
If using, add aminoguanidine to the mixture.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Mix the reaction by gentle inversion and incubate at room temperature for 1 hour, protected from light.[12]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Cy5-PEG-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This copper-free "click chemistry" reaction enables the covalent conjugation of an azide-functionalized molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO), under mild, physiological conditions.[1][][3] The absence of cytotoxic copper catalysts makes SPAAC particularly well-suited for applications in living cells and whole organisms.[1][4][5]
This document provides detailed application notes and protocols for the use of Cy5-PEG-azide in SPAAC reactions. Cy5, a far-red fluorescent dye, offers excellent photostability and minimal autofluorescence from biological samples, ensuring a high signal-to-noise ratio in imaging applications.[1][6] The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the probe while reducing steric hindrance.[1][7] These protocols are designed for researchers engaged in protein labeling, cell imaging, and the development of targeted therapeutics.[][8]
Core Concepts
The driving force behind the SPAAC reaction is the release of ring strain from the cyclooctyne upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.[][9] This reaction is highly specific and does not interfere with native biological processes, making it truly bioorthogonal.[][10]
Key Features of SPAAC:
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell and in-vivo applications.[1][3]
-
Bioorthogonal: The azide and strained alkyne moieties are abiotic and do not cross-react with biological functional groups.[][10]
-
Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH.[3]
-
High Specificity and Efficiency: The reaction is highly selective and typically proceeds with high yields.[3]
Quantitative Data
The efficiency of SPAAC is largely dependent on the specific strained alkyne used. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with an azide, providing a basis for selecting the appropriate reaction partner for Cy5-PEG-azide.
| Strained Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.90 (with primary azides)[11] | High reactivity and good stability.[1] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.012 - 0.024 (with primary azides)[11] | Slower than DBCO but still effective for many applications.[11] |
| DIBAC (Dibenzoazacyclooctyne) | Rate constants can be higher than DBCO.[11] | Highly reactive cyclooctyne. |
Note: Reaction rates are dependent on various factors including the specific reactants, solvent, and temperature.[11][12]
Experimental Protocols
Protocol 1: Labeling of a DBCO-Modified Protein with Cy5-PEG-azide
This protocol describes the procedure for labeling a protein that has been functionalized with a DBCO group.
Materials:
-
DBCO-modified protein
-
Cy5-PEG-azide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cy5-PEG-azide in anhydrous DMSO or DMF (e.g., 1-10 mM).[1] Store any unused portion at -20°C, protected from light.
-
Ensure the DBCO-modified protein is in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
-
SPAAC Reaction:
-
Add a 5- to 20-fold molar excess of the Cy5-PEG-azide stock solution to the DBCO-modified protein solution.[11] A 10-fold molar excess is a good starting point.[1]
-
Gently mix the reaction solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1][12]
-
-
Purification:
-
Remove unreacted Cy5-PEG-azide using a desalting column or by dialysis against PBS.[1]
-
-
Characterization (Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~650 nm (for Cy5). A correction factor for the absorbance of Cy5 at 280 nm should be applied for accurate protein concentration determination.[1]
-
Protocol 2: Labeling of Azide-Modified Live Cells with a DBCO-Cy5 Conjugate
This protocol outlines the labeling of live cells that have been metabolically engineered to display azide groups on their surface glycans.
Materials:
-
Azide-modified live cells
-
DBCO-functionalized Cy5
-
Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Analysis Buffer (e.g., PBS for microscopy or FACS buffer for flow cytometry)
Procedure:
-
Metabolic Labeling (Prior to this protocol):
-
Culture cells in the presence of an azide-containing sugar (e.g., Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.[12]
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells.
-
Wash the cells twice with cold Wash Buffer to remove any unincorporated azide-modified sugar.[1]
-
-
SPAAC Reaction:
-
Washing:
-
Wash the cells three times with cold Wash Buffer to remove unreacted DBCO-Cy5 conjugate.[1]
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy using the appropriate laser and filter set for Cy5.[1]
-
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling a DBCO-modified protein with Cy5-PEG-azide.
Caption: Experimental workflow for labeling azide-modified live cells with a DBCO-Cy5 conjugate.
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Bioconjugation of Peptides with a Heterobifunctional Fluorescent Linker: N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of peptides with the heterobifunctional linker, N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5. This versatile reagent enables the labeling of peptides with the far-red fluorescent dye Cy5, while also incorporating an azide handle for subsequent bioorthogonal "click" chemistry applications. The inclusion of polyethylene glycol (PEG) spacers enhances the solubility and bioavailability of the resulting peptide conjugate.[1][2]
Fluorescently labeled peptides are invaluable tools in biomedical research and drug development.[3] They are instrumental in a wide array of applications, including:
-
Cellular Imaging and Tracking: Visualizing the localization, trafficking, and dynamics of peptides within living cells.[]
-
Receptor Binding Assays: Quantifying the interaction of peptides with their cellular receptors.[5]
-
Enzyme Activity Assays: Designing fluorogenic substrates to monitor enzyme kinetics.[][5]
-
In Vivo Imaging: Tracking the biodistribution of peptide-based therapeutics in animal models.[][6]
-
Drug Delivery Studies: Monitoring the cellular uptake and release of peptide-drug conjugates.[]
-
PROTAC Development: Serving as a fluorescent tag for Proteolysis Targeting Chimeras to study their distribution and target engagement.[1][2][7]
The this compound linker offers two primary strategies for conjugation to a peptide of interest, depending on the available functional groups on the peptide.
Quantitative Data Presentation
The physicochemical and fluorescent properties of the Cy5 fluorophore are crucial for experimental design and data analysis.
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 633 nm or 647 nm |
| Recommended Emission Filter | 660 nm - 700 nm |
| Solubility | Water, DMSO, DMF |
Note: The exact spectral properties may vary slightly between different commercial suppliers.[1]
Experimental Protocols
Two primary protocols are provided for conjugating the this compound linker to a peptide. The choice of protocol depends on the functional groups present in the peptide sequence.
Protocol 1: Amine-Reactive Conjugation via Amide Bond Formation
This protocol is suitable for peptides that possess an available carboxylic acid group (e.g., at the C-terminus or on the side chain of aspartic or glutamic acid). The primary amine on the linker is coupled to the peptide's carboxylic acid using carbodiimide chemistry.
Workflow for Amine-Reactive Conjugation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubio.ch [lubio.ch]
- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Synthesis and Application of PROTACs with Fluorescent PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that significantly influences the PROTAC's effectiveness, solubility, and cell permeability.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, enhance cell permeability, and optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] The incorporation of a fluorescent dye into the PEG linker provides a powerful tool for researchers, enabling direct visualization and tracking of the PROTAC. This facilitates detailed studies on cellular uptake, localization, and engagement with the target protein and E3 ligase.[4]
These application notes provide detailed protocols for the synthesis of PROTACs using a fluorescent PEG linker and their subsequent evaluation in biochemical and cellular assays.
Mechanism of Action
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[4][5] The fluorescent tag on the linker allows for real-time monitoring of these cellular events.[6]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
Application Note: Labeling Antibodies with N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 for Flow Cytometry
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. General Extracellular Flow Cytometry Staining Protocol | Bio-Techne [bio-techne.com]
- 11. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 12. stemcell.com [stemcell.com]
- 13. biotium.com [biotium.com]
- 14. biotium.com [biotium.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Amine Coupling of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 utilizing EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the covalent conjugation of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 to primary amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2] This bifunctional linker is a powerful tool in bioconjugation, featuring a vibrant Cy5 fluorophore for detection, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, an azide group for subsequent bioorthogonal "click" chemistry reactions, and a carboxylic acid for stable amide bond formation with primary amines.[3][4][5] The EDC/NHS chemistry facilitates the formation of a stable amide bond between the carboxylic acid group of the linker and a primary amine on the target molecule.[1][6]
The reaction proceeds in two main stages. First, EDC activates the carboxylic acid on the PEG4 chain to form a highly reactive O-acylisourea intermediate.[1][6] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[1][6] This NHS ester then efficiently reacts with a primary amine at a physiological to slightly basic pH to form a stable amide bond.[1]
Materials and Reagents
-
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
-
Molecule with a primary amine (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[4][7]
Quantitative Data Summary
Successful conjugation is dependent on several factors including pH, reagent concentrations, and reaction time. The following tables provide a summary of key quantitative data for optimizing the amine coupling protocol.
Table 1: Physicochemical and Fluorescence Properties of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
| Property | Value |
| Molecular Weight | ~840.5 g/mol [4] |
| Excitation Maximum (λex) | ~649 nm[4] |
| Emission Maximum (λem) | ~667 nm[4] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹[4] |
Table 2: Recommended Reagent Molar Ratios and Concentrations
| Reagent | Molar Ratio (relative to Linker) | Recommended Concentration |
| N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 | 1 | 1-10 mg/mL in anhydrous DMF or DMSO[3][7] |
| EDC | 1.2 - 10 fold excess[2][3][4] | 100 mM stock solution in Activation Buffer[7] |
| NHS/Sulfo-NHS | 1.2 - 5 fold excess[2][3][4] | 100 mM stock solution in Activation Buffer[7] |
| Amine-containing Molecule | 1 (adjust based on desired labeling ratio) | 1-10 mg/mL in Coupling Buffer[7] |
Table 3: Optimized Reaction Conditions
| Step | Parameter | Recommended Value |
| Activation | pH | 4.5 - 6.0[1] |
| Time | 15 - 30 minutes[3][4] | |
| Temperature | Room Temperature | |
| Coupling | pH | 7.0 - 8.5[1] |
| Time | 2 - 4 hours at RT, or overnight at 4°C[3][4] | |
| Temperature | Room Temperature or 4°C | |
| Quenching | Time | 15 - 30 minutes[4] |
| Temperature | Room Temperature |
Experimental Protocol
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 in anhydrous DMF or DMSO.[3]
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use, as EDC is moisture-sensitive.[7]
-
Dissolve the amine-containing molecule in the Coupling Buffer to a final concentration of 1-10 mg/mL.[7]
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 stock solution with the EDC and NHS solutions. A recommended molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).[3]
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming the NHS ester.[3][4]
Conjugation to the Amine-Containing Molecule:
-
Add the activated N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 solution to the solution of the amine-containing molecule. For proteins, a 10- to 20-fold molar excess of the activated linker is a good starting point.[4]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[3][4]
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.[3][4]
-
Incubate for an additional 15-30 minutes at room temperature.[4]
Purification of the Conjugate:
-
Remove excess, unreacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a desalting column such as Sephadex G-25), dialysis, or a centrifugal filter unit with an appropriate molecular weight cutoff.[4][7]
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the ratio of dye to the target molecule by measuring the absorbance of the conjugate at ~650 nm (for Cy5) and the absorbance of the protein at 280 nm.[7]
-
Purity: Assess the purity of the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Molecular Weight Confirmation: Confirm the molecular weight of the conjugate using mass spectrometry (MS).[5]
Visualizations
References
Application Notes and Protocols for Sequential Conjugation Strategy Using Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional linkers are essential tools in bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and control.[1][2] These linkers possess two distinct reactive moieties, facilitating a sequential and controlled conjugation process that minimizes the formation of undesirable byproducts such as homodimers.[1][3] This is a significant advantage over homobifunctional linkers, which can lead to unwanted antibody-antibody or drug-drug conjugations.[1] A common and effective strategy involves the use of linkers with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, and a sulfhydryl-reactive group, like a maleimide.[1][2]
This sequential approach is widely employed in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody (mAb) for targeted delivery to cancer cells.[1][4] The specificity of the antibody directs the drug to the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][5] Polyethylene glycol (PEG) spacers are often incorporated into these linkers to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[6][7]
These application notes provide a detailed protocol for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional linker, along with key quantitative data and visual workflows to guide researchers through the process.
Data Presentation
Table 1: Recommended Reaction Conditions for Sequential Conjugation
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| pH | 7.2 - 8.5[7] | 6.5 - 7.5[7][8] |
| Temperature | 4°C to Room Temperature (20-25°C)[7] | Room Temperature (20-25°C)[9] |
| Reaction Time | 30 minutes to 4 hours[7] | 30 minutes to 2 hours[7] |
| Molar Excess of Linker | 10- to 50-fold over antibody[9][10] | N/A |
| Molar Excess of Drug | N/A | 2.4- to 4.6-fold over antibody[11] |
| Common Buffers | Phosphate-buffered saline (PBS)[1] | PBS with EDTA[1] |
| Quenching Reagent | N/A | N-acetylcysteine or cysteine[1] |
Table 2: Characterization of Antibody-Drug Conjugates (ADCs)
| Analytical Method | Parameter Measured | Typical Results |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and distribution[1][12] | Separation of species with different DARs (e.g., DAR 0, 2, 4, 6, 8)[] |
| Reversed-Phase HPLC (RP-HPLC) | DAR and purity under denaturing conditions[1] | Provides detailed DAR analysis and drug load distribution.[1] |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation[12][14] | Detection of high molecular weight aggregates and low molecular weight fragments. |
| Mass Spectrometry (LC-MS/MS) | Confirmation of conjugation and DAR[15] | Provides precise mass of the conjugate, confirming drug attachment. |
| SDS-PAGE | Purity and apparent molecular weight[16] | Shift in molecular weight corresponding to the number of conjugated drugs. |
Experimental Protocols
This protocol describes a two-step sequential conjugation strategy to link a thiol-containing drug to a monoclonal antibody using an amine-reactive and sulfhydryl-reactive heterobifunctional linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Protocol 1: Antibody Activation with the Heterobifunctional Linker
This first step involves the reaction of the NHS ester end of the linker with the primary amines (lysine residues) on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Heterobifunctional linker (e.g., SMCC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9][10]
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[9]
-
Desalting column[1]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.[9] Ensure the buffer is free of primary amines like Tris or glycine.[7]
-
Linker Preparation: Immediately before use, prepare a stock solution of the heterobifunctional linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[7][9] It is recommended to equilibrate the vial of the linker to room temperature before opening to prevent moisture condensation.[10]
-
Activation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9]
-
Purification: Immediately following incubation, remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.[1][9] This step is crucial to prevent the linker from reacting with the drug in the subsequent step.[1]
Protocol 2: Conjugation of the Thiol-Containing Drug to the Activated Antibody
This second step involves the reaction of the maleimide group on the linker-activated antibody with the sulfhydryl group of the cytotoxic drug.
Materials:
-
Activated Antibody (from Protocol 1)
-
Thiol-containing cytotoxic drug
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5 with 1-2 mM EDTA[1][7]
-
Quenching Reagent (e.g., N-acetylcysteine or cysteine)[1]
Procedure:
-
Drug Preparation: Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO) at a known concentration.[1] If the drug contains disulfide bonds, they must be reduced to free thiols prior to the reaction.[15]
-
Conjugation Reaction: Add the thiol-containing drug to the activated antibody solution.[9]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching: Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups on the antibody-linker.[1] Incubate for 20-30 minutes.[1]
-
Purification: Purify the resulting ADC from unconjugated drug, excess linker, and other small molecules.[1] Several methods can be employed for purification, including size-exclusion chromatography (SEC), tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC).[1][][14]
Mandatory Visualizations
Caption: Workflow for sequential conjugation using a heterobifunctional linker.
Caption: Chemical pathway of a two-step heterobifunctional conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. youtube.com [youtube.com]
- 4. purepeg.com [purepeg.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low conjugation efficiency with N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
Welcome to the technical support center for the N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 bifunctional linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation efficiency, and to provide clear protocols for successful bioconjugation experiments.
Introduction to the Linker
This compound is a versatile, heterobifunctional molecule designed for advanced bioconjugation.[1] Its structure includes two distinct reactive groups at the ends of flexible polyethylene glycol (PEG) spacers:
-
A primary Amine (-NH₂): This group enables covalent linkage to molecules containing activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), forming a stable amide bond.[1][2]
-
An Azide (-N₃): This group serves as a handle for "click chemistry," allowing for highly efficient and specific ligation to alkyne-modified molecules.[1][3]
The integrated Cyanine 5 (Cy5) dye allows for sensitive fluorescent detection and quantification in the far-red spectrum, minimizing background autofluorescence from biological samples.[4][5] The hydrophilic PEG linkers improve solubility and provide spatial separation between the conjugated molecules.[1][6]
Caption: Chemical structure of the bifunctional linker.
Troubleshooting Guide: Low Conjugation Efficiency
This section addresses the most common challenge encountered with this linker: suboptimal reaction yields.
Question: I am seeing low or no conjugation efficiency when reacting the amine group of the linker. What should I check?
Low efficiency in amine coupling reactions typically stems from issues with the activation of your target molecule, reaction conditions, or buffer components.
Caption: Workflow for amine coupling via EDC/NHS chemistry.
Potential Causes & Solutions:
-
Inefficient Carboxyl Group Activation: The primary amine on the linker reacts with an activated carboxylic acid on your target molecule (e.g., a protein). This activation is commonly achieved using EDC and NHS (or sulfo-NHS).[7][8]
-
Suboptimal pH for Coupling: While activation requires acidic pH, the subsequent reaction between the NHS ester and the linker's primary amine is most efficient at a physiological to slightly basic pH.[7][9]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the linker's amine for the activated NHS ester, significantly reducing your yield.[10][11]
-
Solution: Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, MES) before starting the conjugation.[11]
-
-
Steric Hindrance: The bulky Cy5 dye and PEG chains can sometimes physically block the reactive amine from accessing the target site on your molecule.[6]
Question: My click chemistry reaction with the azide group is failing. What could be the problem?
Click chemistry reactions, while robust, depend on specific catalysts and conditions. The two main types are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][]
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Potential Causes & Solutions:
-
Inactive Copper Catalyst (CuAAC): The CuAAC reaction requires a Copper(I) catalyst, which is generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[14][15] Oxygen can deactivate the Cu(I) catalyst.[15]
-
Incompatible Buffer Components: For CuAAC, chelating agents like EDTA will sequester copper ions, inhibiting the reaction.[17] For SPAAC, high concentrations of reducing agents like DTT can sometimes affect certain strained alkynes.
-
Solution: Use non-chelating buffers like PBS, HEPES, or bicarbonate buffer.[4]
-
-
Low Reactivity of Strained Alkyne (SPAAC): The rate of SPAAC reactions depends on the type of strained cyclooctyne used.[18]
-
Solution: For faster kinetics, consider using a more reactive cyclooctyne like Dibenzocyclooctyne (DBCO) over options like Bicyclo[6.1.0]nonyne (BCN).[18]
-
Question: The final conjugate has a weak fluorescent signal. Why?
A low signal can result from inefficient labeling, dye degradation, or fluorescence quenching.
Potential Causes & Solutions:
-
Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.[4][17]
-
Self-Quenching: If too many Cy5 molecules are attached to a single target biomolecule (a high degree of labeling), they can quench each other's fluorescence.[4][5]
-
Solution: Optimize the molar ratio of the linker to your target molecule. Start with a lower ratio and titrate upwards to find the optimal balance between signal and quenching.[4]
-
-
Ozone Degradation: The Cy5 dye is notoriously sensitive to degradation by atmospheric ozone, which can lead to a rapid loss of signal.[17]
-
Solution: Minimize the time samples are exposed to air, especially after purification steps. Work in an ozone-free environment if possible.[17]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary difference between CuAAC and SPAAC for reacting with the azide group?
-
A1: The main difference is the need for a catalyst. CuAAC requires a copper(I) catalyst, which can be toxic to living cells, making it ideal for in vitro conjugations.[14] SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne (like DBCO), making it bioorthogonal and suitable for use in live cells and complex biological systems.[12][]
-
-
Q2: How should I store the this compound reagent?
-
Q3: The reagent is not dissolving in my aqueous buffer. What should I do?
-
A3: Non-sulfonated Cy5 dyes can have poor water solubility.[10] First, dissolve the reagent in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF.[10][19] Then, add this stock solution dropwise to your aqueous reaction buffer while gently vortexing to prevent precipitation.[19]
-
-
Q4: How can I purify the final conjugate and remove unreacted dye?
-
Q5: How do I confirm that my conjugation was successful?
-
A5: You can confirm successful conjugation by measuring the UV-Vis absorbance spectrum of the purified product. You should see a peak around 280 nm (for protein) and a characteristic peak for Cy5 at ~650 nm.[18] Additionally, SDS-PAGE analysis can be used; the fluorescently labeled protein band should be visible when the gel is scanned with an appropriate fluorescence imager.[21]
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Amine Coupling (via EDC/NHS)
| Parameter | Recommended Value | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[7][9] |
| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of NHS ester with primary amines.[7][9][10] |
| Molar Ratio (Linker:Target) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion, overcoming steric hindrance.[1][6] |
| Molar Ratio (EDC:NHS:Target-COOH) | 2:2:1 to 10:5:1 | A molar excess of EDC/NHS ensures efficient activation of the target molecule.[7][9] |
| Reaction Buffer | PBS, HEPES, MES, Borate | Must be free of primary amines (e.g., Tris) to avoid competing reactions.[7][11] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can preserve sensitive biomolecules; room temperature increases reaction rate.[6] |
| Reaction Time | 2 - 24 hours | Longer times may be needed to overcome steric hindrance.[6] |
Table 2: Comparison of Common Click Chemistry Reactions for the Azide Moiety
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[12] |
| Catalyst Required? | Yes , Copper(I)[14] | No [] |
| Biocompatibility | Good for in vitro; copper can be cytotoxic.[16] | Excellent; bioorthogonal for live-cell labeling.[] |
| Reaction Speed | Generally very fast (minutes to a few hours).[16] | Varies with strained alkyne; DBCO is very fast.[18] |
| Key Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA).[2] | Strained Alkyne (e.g., DBCO-NHS ester). |
Detailed Experimental Protocols
Protocol 1: Two-Step Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the linker's amine to a protein containing carboxylic acid groups (e.g., aspartic acid, glutamic acid).
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 0.1 M MES, 150 mM NaCl, pH 5.5 - 6.0). Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer (e.g., 10 mg/mL).
-
Activation of Protein: Add a 5- to 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[7]
-
Removal of Excess Reagents (Optional but Recommended): To prevent EDC-mediated cross-linking of the protein, pass the reaction mixture through a desalting column (e.g., G-25) pre-equilibrated with a coupling buffer (e.g., PBS, pH 7.2).[7] This step also raises the pH for the subsequent coupling reaction.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of the this compound linker (dissolved in a small amount of DMSO then diluted in coupling buffer) to the activated protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][6]
-
Purification: Purify the conjugate to remove unreacted linker and byproducts (see Protocol 4).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for reacting the azide-functionalized conjugate with a molecule containing a terminal alkyne.
-
Reagent Preparation: Prepare stock solutions: alkyne-molecule in DMSO, CuSO₄ in water, sodium ascorbate in water (prepare fresh), and a copper ligand (e.g., THPTA) in water or DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (2-5 equivalents) in a suitable buffer like PBS.[2][16]
-
Catalyst Addition: Add the copper ligand (e.g., THPTA) to the CuSO₄ solution and pre-mix. Add this complex to the reaction mixture.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.[2] Monitor reaction progress if possible.
-
Purification: Purify the final product to remove the copper catalyst, excess reagents, and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for reacting the azide-functionalized conjugate with a molecule containing a strained alkyne (e.g., DBCO).
-
Reagent Preparation: Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in a reaction buffer (e.g., PBS, pH 7.4).
-
Conjugation: Combine the reactants in a microcentrifuge tube. A molar excess of 2-4 fold of the less abundant component is a good starting point.[18]
-
Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[18] Reaction times depend on the concentration and reactivity of the specific strained alkyne.[12]
-
Purification: Purify the final conjugate to remove any unreacted starting material.
Protocol 4: Purification of the Cy5-Conjugate using Size-Exclusion Chromatography
-
Column Preparation: Equilibrate a size-exclusion column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column resin.[22]
-
Elution: Add elution buffer to the column and begin collecting fractions.[22][23]
-
Fraction Analysis: Monitor the fractions. The first colored peak to elute will be the high-molecular-weight Cy5-labeled conjugate. The second, slower-moving colored peak will be the low-molecular-weight free Cy5 linker.[23]
-
Confirmation: Confirm the contents of the pooled fractions by measuring their absorbance at 280 nm (protein) and ~650 nm (Cy5 dye).[18]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. benchchem.com [benchchem.com]
Overcoming steric hindrance in Cy5 bioconjugation.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in Cy5 bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of Cy5 bioconjugation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In Cy5 bioconjugation, the bulky structure of the Cy5 dye molecule can physically block its access to reactive sites (like primary amines or sulfhydryl groups) on a biomolecule, especially if these sites are located within crowded or folded regions. This can lead to low labeling efficiency and a reduced degree of labeling (DOL).
Q2: How do I know if steric hindrance is affecting my Cy5 labeling reaction?
A2: You may suspect steric hindrance if you experience consistently low DOL despite optimizing other reaction parameters like pH, temperature, and dye-to-protein molar ratio. Another indicator is when labeling efficiency is significantly lower than what is typically expected for your biomolecule and the specific reactive group you are targeting.
Q3: What are the most common strategies to overcome steric hindrance in Cy5 bioconjugation?
A3: The most common strategies include:
-
Using a long-chain linker or spacer arm: This increases the distance between the Cy5 dye and the target biomolecule, allowing the dye to access sterically hindered sites. PEG linkers are commonly used for this purpose.
-
Optimizing reaction conditions: Adjusting the pH, temperature, and reaction time can sometimes improve labeling efficiency by altering the conformation of the biomolecule and exposing a previously hindered site.
-
Using a smaller, less bulky cyanine dye: If steric hindrance is a significant and persistent issue, consider using a smaller cyanine dye with similar spectral properties.
-
Site-directed mutagenesis: For proteins, you can introduce a more accessible reactive residue (like a cysteine) on the protein surface through genetic engineering.
Q4: Can using an excess of Cy5 dye overcome steric hindrance?
A4: While increasing the molar ratio of dye to biomolecule can sometimes improve the DOL, it is often not an effective solution for severe steric hindrance. An excessive amount of dye can lead to increased non-specific labeling and aggregation of the conjugate, making purification more challenging. It is generally more effective to address the root cause of the steric hindrance, such as by using a linker.
Q5: How do I choose the right linker to overcome steric hindrance?
A5: The choice of linker depends on the specific biomolecule and the location of the target reactive site. For highly congested sites, a longer and more flexible linker, such as a PEG spacer, is generally recommended. The optimal linker length may need to be determined empirically for each specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Steric Hindrance: The reactive site on the biomolecule is not easily accessible to the bulky Cy5 dye. | 1. Introduce a Spacer Arm: Use a Cy5 dye conjugated to a long, flexible linker (e.g., a PEG spacer) to increase its reach. 2. Optimize Reaction pH: For NHS ester reactions, a pH of 8.0-8.5 is typically optimal. For maleimide reactions, a pH of 6.5-7.5 is recommended. 3. Increase Reaction Time and/or Temperature: This can sometimes help expose a hindered reactive site. Monitor for potential degradation of your biomolecule. |
| Inconsistent Labeling Results | Conformational Changes in Biomolecule: The accessibility of the reactive site may vary between batches or under different buffer conditions. | 1. Standardize Buffer Conditions: Ensure consistent pH, ionic strength, and co-solute concentrations in your reaction buffer. 2. Introduce a Denaturant (with caution): A low concentration of a mild denaturant (e.g., urea) can sometimes partially unfold a protein, exposing a hindered site. This should be done carefully to avoid irreversible denaturation. |
| No Labeling Occurs | Reactive Site is Completely Inaccessible: The target amino acid (e.g., lysine for NHS ester or cysteine for maleimide) is buried deep within the biomolecule's structure. | 1. Site-Directed Mutagenesis: If working with a recombinant protein, introduce a reactive residue (e.g., cysteine) at a more accessible location on the surface. 2. Target a Different Functional Group: If labeling primary amines is unsuccessful, consider targeting sulfhydryl groups, if available, or vice versa. |
Experimental Protocols
Protocol 1: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is a crucial parameter for quantifying the efficiency of a bioconjugation reaction. It represents the average number of dye molecules conjugated to each biomolecule.
Methodology:
-
Measure Absorbance: After purifying the Cy5-conjugate from unreacted dye, measure the absorbance of the solution at two wavelengths:
-
~280 nm (for the protein)
-
~650 nm (for Cy5)
-
-
Calculate Concentrations: Use the Beer-Lambert law (A = εcl) to calculate the concentrations of the protein and the Cy5 dye.
-
Molar concentration of Protein: [Protein] = (A280 - (CF * A650)) / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
A650: Absorbance of the conjugate at 650 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
CF: Correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05).
-
-
Molar concentration of Cy5: [Cy5] = A650 / ε_Cy5
-
ε_Cy5: Molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL: DOL = [Cy5] / [Protein]
Protocol 2: General Protocol for Cy5 NHS Ester Labeling of an Antibody
This protocol provides a general guideline for labeling an antibody with a Cy5 NHS ester.
Materials:
-
Antibody solution (in a buffer free of primary amines, e.g., PBS)
-
Cy5 NHS ester, dissolved in anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Cy5 Stock Solution: Dissolve the Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Determine the Molar Ratio: Calculate the desired molar ratio of dye to antibody. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Reaction: Add the calculated volume of the Cy5 stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted Cy5 dye from the labeled antibody using a size-exclusion chromatography column.
-
Characterization: Calculate the DOL using the protocol described above.
Visualizations
Caption: Overcoming steric hindrance with a flexible linker.
Caption: Troubleshooting workflow for Cy5 bioconjugation.
Technical Support Center: Optimizing Cy5 Labeling Protocols
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the degree of labeling (DOL) with Cy5 dyes and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates.[1] An optimal DOL is crucial because under-labeled conjugates may produce a weak signal, while over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the protein.[1][2] For most applications involving antibodies, an ideal DOL is between 2 and 10.[1] As a general guideline, one dye molecule per 200 amino acids is often considered ideal; however, the optimal DOL should be determined experimentally for each specific application.[3]
Q2: How is the Degree of Labeling (DOL) calculated?
The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration.[1] This is achieved by measuring the absorbance of the Cy5-protein conjugate at two wavelengths: 280 nm (the absorbance maximum for proteins) and ~650 nm (the absorbance maximum for Cy5).[1][4] A correction factor is necessary to account for the dye's absorbance at 280 nm.[1][3]
The calculation involves the following steps:
-
Measure Absorbance: After purifying the conjugate to remove all free dye, measure the absorbance at 280 nm (A₂₈₀) and ~650 nm (A_max).[1][5]
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Calculate DOL:
-
DOL = Molar concentration of Cy5 / Molar concentration of protein[1]
-
Q3: What are the optimal storage and handling conditions for Cy5 dyes?
Proper storage and handling are crucial for maintaining the reactivity of Cy5 dyes.
-
Storage: Store Cy5 dyes and their conjugates at -20°C or below, protected from light.[6][7][8] It is recommended to divide the dye into small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Handling: When handling the fluorophore or the conjugate, work under low-light conditions to prevent photobleaching.[3][6] Before opening a vial of dye, allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the reactive ester.[8] After use, purging the vial with an inert gas like dry nitrogen or argon can extend the shelf life.[8]
Troubleshooting Guide
This guide addresses common issues encountered during Cy5 labeling experiments and provides actionable solutions.
Issue 1: Low Degree of Labeling (DOL)
A low DOL can result in weak signals in downstream applications. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal pH | The labeling reaction with NHS esters is most efficient at a pH of 8.2-8.5.[3] Ensure your reaction buffer is within this range. A common choice is 0.1 M sodium bicarbonate buffer.[9] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the Cy5-NHS ester, dramatically reducing labeling efficiency.[3][9] Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, or sodium bicarbonate) before labeling.[1][3] |
| Low Protein Concentration | Labeling efficiency is strongly dependent on protein concentration. The recommended concentration is between 2 and 10 mg/mL.[3][9] If your protein solution is too dilute, concentrate it using a spin concentrator.[3] |
| Insufficient Dye-to-Protein Molar Ratio | An insufficient amount of dye will lead to under-labeling. A good starting point is a 10- to 20-fold molar excess of dye to protein.[1][10] This ratio may need to be optimized for your specific protein.[9] |
| Inactive Dye | Cy5 NHS esters are sensitive to hydrolysis.[6][11] Ensure you are using a fresh, properly stored dye. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1][9] |
Issue 2: High Degree of Labeling (DOL) and Protein Precipitation
Over-labeling can lead to fluorescence quenching and protein aggregation or precipitation.[1][3]
| Potential Cause | Troubleshooting Recommendation |
| Excessive Dye-to-Protein Molar Ratio | A high molar excess of dye can lead to over-labeling.[1] Reduce the dye-to-protein molar ratio in your labeling reaction.[1] You may also consider reducing the reaction time.[3] |
| High Number of Surface-Accessible Lysines | Proteins with a large number of accessible primary amines on their surface are more prone to over-labeling.[3] Decrease the amount of dye used or increase the protein concentration to adjust the labeling stoichiometry.[3] |
Issue 3: Inaccurate DOL Calculation
An inaccurate DOL can lead to inconsistent experimental results.
| Potential Cause | Troubleshooting Recommendation |
| Presence of Free Dye | Unconjugated dye will absorb light at both 280 nm and 650 nm, leading to an overestimation of the DOL.[1] Ensure complete removal of free dye after the labeling reaction using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[3][5][9] The purity of the conjugate can be checked by SDS-PAGE and fluorescence scanning.[3] |
| Incorrect Extinction Coefficients or Correction Factor | The accuracy of the DOL calculation depends on the use of correct values for the molar extinction coefficients of the protein and the dye, as well as the correction factor.[1][2] Verify these values for your specific protein and Cy5 dye. |
Experimental Protocols & Workflows
Standard Protocol for Cy5 Labeling of Proteins
This protocol outlines the key steps for labeling a protein with a Cy5 NHS ester.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification of the Conjugate:
Workflow for Troubleshooting Low DOL
A troubleshooting workflow for addressing a low Degree of Labeling (DOL).
Cy5 Labeling and Purification Workflow
A general workflow for the Cy5 labeling and purification of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Proteins Labeled with N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing a Cy5 fluorescent dye.[1][2] This reagent allows for the covalent attachment of a bright, far-red fluorescent label to a protein of interest.[1] Its structure includes two key functional groups: an amine-reactive group (often an NHS ester pre-activated from a carboxylic acid) for initial protein labeling, and an azide group for subsequent bio-orthogonal "click chemistry" reactions.[1][3][4] The polyethylene glycol (PEG) spacers enhance the solubility and reduce aggregation of the labeled protein.[2][5]
Q2: What are the primary challenges when purifying proteins labeled with this reagent?
The main challenges in purifying proteins labeled with this reagent stem from the heterogeneity of the reaction mixture, which can contain:
-
The desired labeled protein.
-
Unreacted protein.
-
Excess, unreacted labeling reagent.
-
Hydrolyzed labeling reagent.
The PEG component can also "shield" the protein's charge, potentially affecting purification methods that rely on electrostatic interactions.[5][8][9]
Q3: Which purification methods are most effective for removing unconjugated dye and other impurities?
The most common and effective methods for purifying proteins labeled with this compound are:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. It is effective at removing the smaller, unconjugated dye from the larger labeled protein.[6][9][10]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. The attachment of the PEG-Cy5 label can alter the protein's surface charge, allowing for separation from the unlabeled protein.[6][8][9]
-
Dialysis: Uses a semi-permeable membrane to remove small molecules like unconjugated dye from the protein solution.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The PEG and Cy5 moieties can alter the protein's hydrophobicity, enabling separation.[5][6]
Q4: How can I monitor the success of the purification process?
The purity and successful labeling of your protein can be assessed using several analytical techniques:
-
SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein indicates successful labeling.[6]
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).[12]
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): To assess the presence of aggregates and separate the labeled protein from free dye.[6]
-
Mass Spectrometry (MS): To confirm the precise mass of the labeled protein, which verifies the covalent attachment of the label.[6]
Troubleshooting Guides
This section addresses common issues encountered during the purification of proteins labeled with this compound.
Problem 1: Poor Separation of Labeled Protein from Free Dye
| Potential Cause | Suggested Solution |
| Inappropriate purification method. | For small-scale, rapid cleanup, use a desalting spin column. For higher resolution and larger volumes, use size-exclusion chromatography (SEC).[10][11] If size-based separation is insufficient, consider ion-exchange chromatography (IEX) as the charge of the protein is altered upon labeling.[8][9] |
| Incorrect column choice for SEC. | Select an SEC column with a fractionation range appropriate for your protein's molecular weight to ensure good separation between the labeled protein and the small, free dye.[5] |
| Suboptimal buffer conditions. | Ensure the buffer composition (pH, ionic strength) is optimized for the chosen chromatography method to maximize resolution. For IEX, a shallow salt gradient may improve separation.[5] |
| Dye aggregation. | Some cyanine dyes can form aggregates that may co-elute with the protein.[10] Consider altering buffer conditions, such as adjusting the salt concentration, or using a different purification method like dialysis.[10] |
Problem 2: Low Recovery of Labeled Protein
| Potential Cause | Suggested Solution |
| Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer.[6] Consider adding a small amount of a non-ionic surfactant or arginine to the mobile phase to reduce non-specific interactions.[5][6] |
| Protein precipitation on the column. | Verify the solubility of your labeled protein in the chosen buffer. Adjusting the pH or ionic strength may be necessary to prevent precipitation.[5] |
| Protein adsorption to dialysis membranes. | Use dialysis membranes made of a material known for low protein binding. Ensure the molecular weight cut-off (MWCO) is appropriate to retain your protein while allowing the free dye to be removed.[10][11] |
Problem 3: Protein Aggregation After Labeling and Purification
| Potential Cause | Suggested Solution |
| High degree of labeling. | A high dye-to-protein ratio can lead to aggregation due to the hydrophobic nature of the Cy5 dye.[13] Reduce the molar excess of the labeling reagent in the labeling reaction.[13] |
| Inefficient removal of initial aggregates. | Use size-exclusion chromatography to separate monomeric labeled protein from aggregates.[13] |
| Suboptimal storage conditions. | Store the purified, labeled protein in a buffer containing stabilizing agents such as glycerol or arginine.[13] Aliquot the protein and store at -80°C to avoid repeated freeze-thaw cycles.[14] |
Quantitative Data Summary
The following table provides a comparison of common purification methods for removing unconjugated this compound.
| Purification Method | Principle | Typical Protein Recovery | Dye Removal Efficiency | Speed | Scalability |
| Size-Exclusion Chromatography (Spin Column) | Size-based separation | >90%[10] | High | Very Fast (5-15 min)[10] | Small to medium volumes |
| Size-Exclusion Chromatography (Gravity/FPLC) | Size-based separation | 80-95% | Very High | Moderate to Slow | High |
| Dialysis | Diffusion across a semi-permeable membrane | >90%[10] | Very High (with multiple buffer changes)[10] | Slow (12-48 hours)[3] | High |
| Ion-Exchange Chromatography | Charge-based separation | 70-90% | High | Moderate | High |
| Hydrophobic Interaction Chromatography | Hydrophobicity-based separation | 60-85% | Moderate to High | Moderate | High |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Spin Columns
This method is ideal for rapid, small-scale purification.
Materials:
-
Labeled protein solution
-
Desalting spin column with an appropriate molecular weight cut-off (e.g., 7K MWCO for proteins >20 kDa)[11]
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.[11]
-
Column Equilibration: Place the column in a new collection tube. Add 300 µL of the purification buffer to the resin. Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this step twice more.[11]
-
Sample Loading: Place the equilibrated column in a new, clean collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.[11]
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g to collect the purified, labeled protein. The smaller, unconjugated dye will be retained in the resin.[11]
-
Storage: Store the purified protein at 4°C for short-term use or at -80°C for long-term storage, protected from light.[11]
Protocol 2: Purification using Dialysis
This method is suitable for larger sample volumes and achieves high purity.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K)[11]
-
Dialysis buffer (e.g., PBS, pH 7.4), chilled to 4°C
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (e.g., boiling in sodium bicarbonate and EDTA). For cassettes, briefly rinse with distilled water.
-
Sample Loading: Load the labeled protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing at least 200 times the sample volume of cold dialysis buffer. Stir gently on a stir plate at 4°C.[10]
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer. Repeat the buffer change at least twice more over 12-24 hours for complete removal of the free dye.[10][11]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and transfer the purified protein solution to a clean tube.
-
Storage: Store the purified protein at 4°C for short-term use or at -80°C for long-term storage, protected from light.[11]
Visualizations
Caption: A generalized workflow for the purification and analysis of labeled proteins.
Caption: Troubleshooting logic for poor separation of labeled protein from free dye.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Cy5 Conjugates Technical Support Center: Troubleshooting Low Fluorescence Signal
Welcome to the technical support center for Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving Cy5 and its conjugates. Here you will find answers to frequently asked questions and detailed guides to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5 signal weak or absent?
A weak or absent Cy5 signal can stem from several factors, ranging from improper storage and handling of the conjugate to issues with the experimental protocol and imaging setup. Common causes include:
-
Suboptimal Antibody Concentration: Both insufficient and excessive antibody concentrations can lead to a poor signal.[1][2][3]
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[4]
-
Fluorescence Quenching: The fluorescence of Cy5 can be diminished by various quenching mechanisms, including self-quenching at high concentrations and quenching by components in the imaging buffer.[5]
-
Improper Storage and Handling: Repeated freeze-thaw cycles and exposure to light can degrade the Cy5 conjugate.[1][6]
-
Incorrect Microscope Filter Sets: Using mismatched filters for excitation and emission will result in poor signal detection.[7]
-
Low Target Antigen Expression: The target protein may be expressed at low levels in your sample.[8]
-
Inefficient Labeling: The degree of labeling (DOL) of the antibody with Cy5 might be too low.
Q2: How can I prevent photobleaching of my Cy5 conjugate?
Photobleaching is a common issue with fluorescent dyes, but several strategies can minimize its impact:
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium or oxygen scavengers in your imaging buffer.[4][9]
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use the lowest laser power that provides an adequate signal-to-noise ratio.[4]
-
Optimize Imaging Settings: Use an objective with a high numerical aperture (NA) to collect more light and ensure you are using the correct laser lines (e.g., 633 nm or 647 nm) and emission filters.[4]
-
Image Acquisition Strategy: Acquire images efficiently and avoid prolonged focusing on a single area. For multi-color imaging, image the Cy5 channel last to minimize photobleaching caused by excitation for other fluorophores.[4]
Q3: What is fluorescence quenching and how can I avoid it with Cy5?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For Cy5, common causes include:
-
Self-Quenching/Aggregation: At high concentrations, Cy5 molecules can form non-fluorescent aggregates (H-dimers).[5] This is a common issue with cyanine dyes. To mitigate this, it is crucial to use the optimal antibody concentration determined through titration.
-
Environmental Factors: The chemical environment, including pH and the presence of certain quenching agents in the buffer, can impact Cy5 fluorescence.[5] For instance, buffers containing Tris may not be ideal if using an NHS-ester conjugated antibody.[4]
-
Interaction with Quenching Agents: Certain molecules, like Tris(2-carboxyethyl)phosphine (TCEP), can reversibly quench Cy5 fluorescence.[5]
Q4: How should I store and handle my Cy5 conjugates?
Proper storage and handling are critical for maintaining the fluorescence intensity and stability of your Cy5 conjugates:
-
Storage Temperature: Store Cy5 conjugates at -20°C or -80°C.[6]
-
Protection from Light: Cy5 is light-sensitive. Store conjugates in the dark and minimize exposure to light during experiments.[1][6][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the conjugate into single-use volumes upon receipt.[6]
-
Buffer Composition: For long-term storage, resuspend Cy5-labeled oligonucleotides in a slightly basic solution (e.g., TE buffer at pH 8.0). However, some Cy5 derivatives may degrade at a pH above 7.0, so it is best to consult the manufacturer's instructions.[11]
Troubleshooting Guides
Problem: Weak or No Signal
This is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the root cause.
Problem: High Background
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Recommendation | Application | Reference |
| Antibody Concentration | Titration is essential. Start with 1 µg/mL for primary antibodies. Secondary antibodies are typically used at 1 µg/mL for cell staining. | Immunofluorescence | [8] |
| Microscope Filter Set | Excitation: ~650 nm, Emission: ~670 nm. A dichroic mirror around 660 nm is ideal. | Fluorescence Microscopy | [7] |
| Storage Temperature | -20°C or -80°C for long-term storage. | General | [6] |
| pH for Storage | pH 7.0 for Cy-labeled oligos. Some conjugates are stable up to pH 8.0. | General | [11] |
| Antifade Reagent Components | n-propyl gallate, p-phenylenediamine (PPD), Trolox. | Fluorescence Microscopy | [4] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Objective: To determine the optimal antibody concentration that provides the best signal-to-noise ratio.
Methodology:
-
Prepare a dilution series of your Cy5-conjugated antibody in a suitable blocking buffer. A good starting range is from 0.1 µg/mL to 10 µg/mL.
-
Prepare your samples (cells or tissue sections) as you would for your standard immunofluorescence protocol, including fixation, permeabilization (if required), and blocking steps.
-
Incubate separate samples with each antibody dilution for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C), protected from light.
-
Include a negative control sample incubated with blocking buffer only (no primary antibody) to assess background fluorescence.
-
Wash all samples thoroughly to remove unbound antibody.
-
Mount the samples using an antifade mounting medium.
-
Image all samples using identical microscope settings (laser power, exposure time, gain).
-
Analyze the images to identify the antibody concentration that yields a bright, specific signal with minimal background.
Protocol 2: Indirect Immunofluorescence Staining
Objective: To visualize a target protein using a primary antibody followed by a Cy5-conjugated secondary antibody.
Methodology:
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[12]
-
Permeabilization (for intracellular targets): Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[12]
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[12]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[12]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI if desired.[12]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[12]
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filters for Cy5.[12]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the final fluorescence signal in an experiment with Cy5 conjugates.
References
- 1. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. biotium.com [biotium.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. How should fluorescent labeled probes be stored? [qiagen.com]
- 12. benchchem.com [benchchem.com]
Preventing aggregation of biomolecules during Cy5 labeling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of biomolecules during and after Cy5 labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biomolecule aggregation during Cy5 labeling?
Aggregation of biomolecules, particularly proteins, during Cy5 labeling is a multifactorial issue. The primary driver is often the hydrophobic nature of the Cy5 dye itself. The large, planar aromatic structure of cyanine dyes can lead to aggregation through several mechanisms:
-
Increased Surface Hydrophobicity: Covalent attachment of hydrophobic Cy5 molecules to the biomolecule's surface can create or expose new hydrophobic patches. This increases the likelihood of intermolecular interactions, leading to aggregation.[1][2]
-
Dye-Dye Interactions: Cy5 molecules can interact with each other via π-π stacking, which can cause the formation of dye aggregates that bridge multiple biomolecules.[2]
-
Over-labeling: A high degree of labeling (DOL) increases the chances of both heightened surface hydrophobicity and dye-dye interactions.[1][2][3]
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the presence of certain salts can destabilize the native conformation of a biomolecule, making it more prone to aggregation.[1][4] For NHS-ester labeling, a pH between 8.3 and 8.5 is crucial for the reaction with primary amines, but pH outside the stability range of the protein can be detrimental.[1][5]
-
High Protein Concentration: More concentrated protein solutions are inherently more susceptible to aggregation due to the increased proximity of molecules.[1][3]
-
Presence of Organic Solvents: While organic solvents like DMSO or DMF are necessary to dissolve the Cy5 NHS ester, high concentrations can denature proteins and promote aggregation.[6][7][8]
Q2: How can I prevent aggregation during the Cy5 labeling reaction itself?
Preventing aggregation starts with optimizing the labeling protocol. Here are key parameters to control:
-
Optimize the Dye-to-Protein Ratio: A higher dye-to-protein molar ratio often leads to increased aggregation. It is recommended to start with a ratio of 10:1 (dye:protein) and titrate downwards (e.g., 7:1, 5:1) to find the optimal balance between labeling efficiency and conjugate stability.[1] For some proteins, a stoichiometry of 1:1 may be necessary to minimize precipitation.[9]
-
Control Reaction Buffer pH: For labeling primary amines (e.g., lysine residues) with NHS-ester reactive dyes, maintaining a pH between 8.3 and 8.5 is critical.[1][5] This ensures the primary amines are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[1] However, the optimal pH for protein stability should also be considered, which is typically 1-2 pH units away from the protein's isoelectric point (pI).[10]
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the biomolecule for reaction with the NHS-ester dye, reducing labeling efficiency.[1][3] It is advisable to use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[1]
-
Manage Biomolecule Concentration: While higher protein concentrations (2-10 mg/mL) can enhance labeling efficiency, they also increase the risk of aggregation.[1][3] If aggregation is observed, consider performing the labeling reaction at a lower concentration.[1]
-
Control Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the dye as low as possible, ideally below 10% (v/v).[6] Add the dye solution slowly to the protein solution while gently stirring to avoid localized high concentrations.[6]
-
Reaction Temperature and Time: Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can minimize the risk of protein unfolding and aggregation.[10]
Q3: What additives can be used to prevent aggregation of Cy5-labeled biomolecules during storage?
Several excipients can be added to the storage buffer to enhance the long-term stability of your Cy5-labeled biomolecule:
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-arginine, L-glutamic acid | 50-500 mM | Suppress aggregation by masking hydrophobic patches and reducing intermolecular interactions.[1][10] |
| Sugars (Cryoprotectants) | Sucrose, Trehalose | 5-10% (w/v) | Stabilize proteins by creating a hydration shell, maintaining the native conformation, especially during freeze-thaw cycles.[1][10] |
| Polyols | Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and protein stabilizer.[10][11] |
| Surfactants (Non-ionic) | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% (v/v) | Prevent aggregation at interfaces (air-water, solid-water) by minimizing surface tension.[1][12] |
Q4: How can I remove aggregates from my Cy5-labeled biomolecule preparation?
Size Exclusion Chromatography (SEC) is the most effective and commonly used method for removing aggregates.[1] SEC separates molecules based on their size, with larger aggregates eluting before the smaller, monomeric biomolecule.[1] It is also crucial to efficiently remove unconjugated dye, which can be achieved through methods like dialysis or gel filtration.[13][14]
Troubleshooting Guides
Problem 1: Visible precipitation is observed immediately after adding the Cy5 dye solution.
| Potential Cause | Recommended Solution |
| High Local Concentration of Organic Solvent | Minimize the volume of organic solvent used to dissolve the dye. Add the dye solution slowly and dropwise to the protein solution while gently stirring to prevent localized denaturation.[6][10] |
| High Dye-to-Biomolecule Ratio | Reduce the molar ratio of Cy5 to your biomolecule. Start with a 10:1 ratio and perform a titration to find the optimal lower ratio that maintains labeling efficiency without causing precipitation.[1] |
| Suboptimal Buffer pH | Ensure the labeling buffer pH is within the optimal range for both the reaction (pH 8.3-8.5 for NHS esters) and the stability of your biomolecule.[1][10] |
| High Biomolecule Concentration | Decrease the concentration of your biomolecule during the labeling reaction.[1][6] |
Problem 2: The purified Cy5-labeled biomolecule shows a high aggregate content when analyzed by SEC-HPLC.
| Potential Cause | Recommended Solution |
| Inefficient Removal of Aggregates Post-Labeling | Optimize your SEC protocol. Ensure the column is appropriate for the size of your biomolecule and its aggregates. A column with a smaller pore size might offer better resolution between the monomer and aggregates.[1] |
| Suboptimal Formulation Leading to Aggregation During Storage | Reformulate the purified conjugate in a buffer containing stabilizing excipients. Refer to the table of additives in the FAQs section. |
| Over-labeling | Reduce the dye-to-biomolecule ratio in the labeling reaction to decrease surface hydrophobicity.[1][9] |
Problem 3: The Cy5-labeled biomolecule has lost its biological activity.
| Potential Cause | Recommended Solution |
| Aggregation Leading to Conformational Changes | Optimize the labeling and formulation to minimize aggregation. Remove existing aggregates using SEC.[1] |
| Modification of Critical Amino Acid Residues | Reduce the dye-to-biomolecule ratio to decrease the probability of labeling within the active site of the protein.[1] |
| Denaturation during Labeling | Adjust labeling conditions, such as lowering the reaction temperature or reducing the concentration of organic solvent.[6][10] |
Problem 4: The fluorescent signal of the Cy5-labeled biomolecule is low.
| Potential Cause | Recommended Solution |
| Inefficient Labeling | Confirm the biomolecule concentration and ensure the labeling buffer is free of primary amines.[1][3] Verify the reactivity of the Cy5 dye; prepare the dye solution immediately before use.[5] |
| Fluorescence Quenching Due to Aggregation | Analyze the sample for aggregation using methods like SEC-HPLC or Dynamic Light Scattering (DLS). If aggregates are present, purify the sample using SEC.[1] |
| Photobleaching | During fluorescence imaging, minimize exposure to the excitation light source. Use an anti-fade mounting medium if applicable.[15] |
Experimental Protocols
General Protocol for Cy5 Labeling of Proteins with NHS Ester
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[1][3]
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the protein solution to raise the pH to the optimal range for labeling (pH 8.3-8.5).[1]
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][16]
-
Labeling Reaction: Calculate the required volume of the Cy5 solution to achieve the desired dye-to-protein molar ratio (e.g., start with 10:1).[1] Slowly add the Cy5 solution to the protein solution while gently vortexing.[1] Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
Purification: Separate the labeled protein from unreacted dye and any aggregates using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1][13] The first colored fraction to elute will be the Cy5-labeled protein.[1]
Visualizations
Caption: Experimental workflow for Cy5 labeling of proteins.
Caption: Troubleshooting logic for biomolecule aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Azide-PEG-Cy5 Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azide-PEG-Cy5 for biomolecule labeling. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your labeling reactions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for labeling a protein with Azide-PEG-Cy5?
A1: Azide-PEG-Cy5 is a heterobifunctional linker, meaning it has two different reactive groups. The labeling process typically involves a two-step reaction. First, the carboxylic acid group on the PEG linker is activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive NHS ester is then covalently coupled to primary amines (e.g., the side chain of lysine residues or the N-terminus) on the target protein, forming a stable amide bond. The second step involves the azide group, which can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule of interest that has an alkyne group.
Q2: What is the most critical factor to control during the NHS ester labeling step?
A2: The pH of the reaction buffer is the most crucial parameter.[1] The reaction between an NHS ester and a primary amine is highly pH-dependent.[2] A compromise must be made between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[3] The optimal pH range is typically between 7.2 and 8.5.[3] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[4]
Q3: Why is my protein precipitating after adding the Azide-PEG-Cy5 NHS ester?
A3: Protein precipitation can occur for a few reasons. Firstly, Cy5 is a relatively hydrophobic dye, and attaching too many dye molecules can decrease the overall solubility of the protein conjugate.[4] Secondly, the NHS ester is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the final concentration of this organic solvent is too high (typically, it should be kept below 10%), it can cause the protein to denature and precipitate.[4]
Q4: I have low or no fluorescence signal after my click chemistry reaction. What could be the cause?
A4: Low fluorescence in a click chemistry reaction can stem from several factors. The copper(I) catalyst, which is essential for the reaction, may be inactive. It's crucial to use a freshly prepared sodium ascorbate solution to reduce the copper(II) sulfate to the active copper(I) state.[5] Additionally, the copper ions can sometimes cause degradation of cyanine dyes like Cy5. The use of a copper-chelating ligand, such as THPTA, is highly recommended to protect the dye and stabilize the copper(I) catalyst.[5] Finally, ensure that your buffers are free from chelating agents like EDTA, which can sequester the copper ions.
Q5: How do I remove unreacted Azide-PEG-Cy5 after the labeling reaction?
A5: It is crucial to remove any free dye to avoid high background signals and inaccurate quantification.[6] Common methods for purifying the labeled protein include size-exclusion chromatography (e.g., using Sephadex G-25 columns), dialysis, or spin concentrators.[6] The choice of method depends on the size of your biomolecule and the sample volume.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency in NHS Ester Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. A pH of 8.3-8.5 is often considered optimal for efficient conjugation.[3][7] |
| Presence of Competing Amines | Ensure your buffer is free of primary amines, such as Tris or glycine, which will compete with your target molecule for the NHS ester.[4] Use buffers like PBS, HEPES, or bicarbonate.[4] |
| Hydrolysis of NHS Ester | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[8] Avoid delays in adding it to your protein solution to minimize exposure to the aqueous environment.[3] |
| Insufficient Molar Ratio of Dye | Increase the molar excess of the Azide-PEG-Cy5 NHS ester. A starting point of a 5- to 20-fold molar excess of dye to protein is typical, but this may need to be optimized for your specific protein.[4] |
| Low Protein Concentration | Increase the protein concentration. Higher protein concentrations (2-10 mg/mL) generally lead to better labeling efficiency as it favors the reaction with the protein over hydrolysis.[4][6] |
Issue 2: Problems During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5] Deoxygenate your buffers to minimize the oxidation of the active Cu(I) catalyst.[5] |
| Degradation of Cy5 Dye | Use a copper-chelating ligand like THPTA to protect the dye from degradation by reactive oxygen species that can be generated during the reaction. A 5:1 ligand-to-copper ratio is often recommended.[5] |
| Incompatible Buffer Components | Avoid buffers containing strong chelating agents (e.g., EDTA) or reducing agents that can interfere with the copper catalyst.[5] |
| Steric Hindrance | If the azide or alkyne group on your molecules is sterically hindered, consider increasing the reaction time or using a linker with a longer PEG spacer.[5] |
| High Background Fluorescence | Ensure complete removal of the unreacted azide-Cy5 probe after the reaction through a thorough purification step like size-exclusion chromatography or dialysis. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 15:1 ratio is a good starting point for optimization.[4] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor more efficient labeling.[4] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal.[3] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis. |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight at 4°C) for some proteins.[9] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Final concentration in the reaction should be <10%.[4] |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | Room Temperature | ~4-5 hours[8] |
| 8.0 | Room Temperature | ~210 minutes[10] |
| 8.5 | Room Temperature | ~180 minutes[10] |
| 9.0 | Room Temperature | ~125 minutes[10] |
Note: These values are estimates and can vary depending on the specific NHS ester and buffer conditions.
Table 3: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Start with lower concentrations to minimize potential dye degradation.[5] |
| Sodium Ascorbate | 5-fold molar excess over copper | Must be prepared fresh. |
| Copper Ligand (e.g., THPTA) | 5-fold molar excess over copper | Protects the dye and stabilizes the Cu(I) catalyst.[5] |
| Azide-PEG-Cy5 | 1.5 - 50 µM | Optimal concentration is application-dependent and may require titration.[7] |
Experimental Protocols
Protocol 1: NHS Ester Labeling of a Protein with Azide-PEG-Cy5
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4]
-
Dye Preparation: Immediately before use, dissolve the Azide-PEG-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2]
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 dye to protein). Mix gently and incubate for 1-4 hours at room temperature, protected from light.[9]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubating for 30 minutes.[9]
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or using a spin concentrator.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Initiate Reaction: Add the premixed copper/ligand solution to the protein mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove the catalyst and any unreacted starting materials.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted NHS Esters in Amine Coupling Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) addressing common challenges encountered when quenching unreacted NHS esters in amine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an NHS ester reaction?
Quenching is a critical step in amine coupling reactions for several reasons:
-
To Terminate the Reaction: Once the desired conjugation between your molecule of interest and the target amine is complete, quenching deactivates any remaining reactive NHS esters.[1] This provides precise control over the reaction endpoint.
-
To Prevent Unwanted Side Reactions: If left unreacted, residual NHS esters can modify other primary amines in your sample or downstream components in subsequent assays.[1][2]
-
To Avoid Aggregation: Uncontrolled cross-linking due to residual active esters can lead to the aggregation of proteins or other macromolecules.[1]
Q2: What are the common quenching agents for NHS ester reactions?
The most common quenching reagents are small molecules that contain primary amines. These molecules react with and cap any remaining active NHS esters.[2] Commonly used quenching agents include:
-
Lysine[2]
Q3: How do quenching agents work?
The quenching reaction proceeds via nucleophilic acyl substitution. The primary amine of the quenching agent attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond with the crosslinker.[2]
Q4: Can I use my conjugation buffer (e.g., Tris buffer) to quench the reaction?
While Tris buffer is a common quenching agent, it should not be present during the conjugation reaction itself. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[3][6][7][8] Therefore, it is crucial to use an amine-free buffer (e.g., PBS, MES, HEPES) during the coupling step and add the quenching agent only after the desired reaction time has elapsed.[1][7]
Q5: How does pH affect the quenching of NHS esters?
The pH is a critical parameter in NHS ester reactions. The optimal pH for the coupling reaction is typically between 7.2 and 8.5.[2][5][6] In this range, the primary amines on the target molecule are sufficiently deprotonated to be reactive. However, a competing reaction, the hydrolysis of the NHS ester by water, also increases with pH.[2][6][9] At a pH of 8.6, the half-life of an NHS ester can be as short as 10 minutes, leading to rapid inactivation.[4][6] While this can be a method to quench the reaction by regenerating the original carboxyl group, it is often less controlled than using a primary amine-containing quenching agent.[4][10]
Troubleshooting Guide
Issue 1: Low or no labeling of my target molecule.
| Possible Cause | Troubleshooting Step |
| Presence of competing amines in the reaction buffer. | Ensure your protein solution and reaction buffer are free from extraneous primary amines like Tris, glycine, or ammonium salts.[5][7] Consider performing a buffer exchange into an appropriate amine-free buffer before starting the conjugation.[5] |
| Hydrolyzed NHS ester reagent. | NHS esters are moisture-sensitive.[11][12] Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[5] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][5][7] |
| Incorrect reaction pH. | Measure the pH of your reaction buffer immediately before use and adjust if necessary to be within the optimal 7.2-8.5 range.[5] |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of the NHS ester to the target molecule. A common starting point is a 5- to 20-fold molar excess.[5] |
Issue 2: Unexpected modification of other molecules in my sample after the coupling reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient or no quenching of the NHS ester reaction. | Ensure that a quenching agent is added at the end of the coupling reaction. Refer to the table below for recommended concentrations and incubation times.[1] |
Issue 3: My protein of interest precipitates after the reaction.
| Possible Cause | Troubleshooting Step |
| Over-activation or uncontrolled cross-linking. | Optimize the molar ratio of your crosslinker to your protein. Ensure timely and effective quenching to stop the reaction before excessive cross-linking occurs.[1] |
| Change in protein charge. | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[5] Try performing the reaction at a lower protein concentration.[5] |
Experimental Protocols & Data
Summary of Common Quenching Conditions
The following table summarizes common quenching agents and their recommended working conditions for NHS ester reactions.[2]
| Quenching Reagent | Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent.[2] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[2] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching.[2] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[2] |
| Hydroxylamine | 10-50 mM | 15 minutes | Room Temperature | Can also be used to quench the reaction and may regenerate the carboxyl group.[1][2] |
General Protocol for Quenching NHS Ester Reactions
This protocol provides a general guideline. Optimal conditions may vary depending on the specific reactants and NHS ester used.
Materials:
-
Completed NHS ester conjugation reaction mixture
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Complete the Conjugation Reaction: Incubate your amine-coupling reaction for the desired length of time (e.g., 30-60 minutes at room temperature or 2 hours at 4°C).[5]
-
Add Quenching Agent: Add the quenching buffer to the reaction mixture to achieve the desired final concentration (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0 to reach a final concentration of 50 mM).[2]
-
Incubate for Quenching: Incubate the reaction for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[2]
-
Purification: Remove excess crosslinker, quenching reagent, and byproducts by a suitable method such as a desalting column or dialysis.[2][7]
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the decision-making process for choosing a quenching agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification of Cy5-PEG Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the crucial post-labeling step of removing unreacted N-(azide-PEG3)-N'-(PEG4-acid)-Cy5. Efficient purification is essential for the accuracy and reliability of downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted Cy5-PEG dye.
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence after labeling. | 1. Over-labeling causing quenching: Too many dye molecules in close proximity can lead to self-quenching.[1][2] 2. Suboptimal micro-environment: The fluorophore's environment on the protein can affect its fluorescence output.[3] | 1. Determine the Degree of Labeling (DOL): This will help assess if over-labeling has occurred.[1][2][4] 2. Optimize the dye-to-protein molar ratio in the conjugation reaction to achieve an optimal DOL, typically between 2 and 8 for antibodies.[4][5] |
| Labeled antibody no longer binds to its antigen. | Amine-reactive dye has bound to critical residues in the antigen-binding site (e.g., lysine residues).[3] | 1. Reduce the molar excess of the dye in the labeling reaction. 2. Consider using a different labeling chemistry that targets other functional groups, such as thiol-reactive dyes targeting cysteine residues, if available on your protein.[6] |
| High background fluorescence in downstream assays. | Incomplete removal of unreacted dye. [7] | 1. Repeat the purification step. For example, a second pass through a size exclusion column may be necessary.[8] 2. Choose a more effective purification method for your specific protein and dye combination.[9][10] 3. Ensure proper blocking steps are included in your assay protocol to minimize non-specific binding.[11] |
| Unreacted dye is still present after size exclusion chromatography (SEC). | 1. Inappropriate column choice: The fractionation range of the SEC resin may not be suitable for separating the protein from the free dye.[9] 2. Column overloading: Exceeding the column's capacity can lead to poor separation. | 1. Select an SEC resin with an appropriate molecular weight cutoff. For example, Sephadex G-25 is suitable for separating proteins (>5 kDa) from small molecules like unconjugated dyes.[12][13] 2. Follow the manufacturer's recommendations for sample volume and concentration. |
| Protein loss during purification. | Adherence of the protein to the purification matrix or membrane. | 1. For spin columns, ensure the correct molecular weight cutoff is used. 2. Consider adding a stabilizing agent, such as bovine serum albumin (BSA), if your final conjugate concentration is low (<1 mg/ml).[14] 3. For dialysis, ensure the tubing is properly prepared and handled to minimize protein binding. |
| Uneven or patchy staining in imaging applications. | Presence of dye aggregates or non-specific binding. | 1. Centrifuge the dye solution before use to remove any aggregates. 2. Optimize washing steps in your staining protocol to thoroughly remove unbound dye and reduce background.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted Cy5-PEG dye after labeling?
A1: Complete removal of unconjugated dye is essential for several reasons:
-
Accurate Quantification: To accurately determine the dye-to-protein ratio (Degree of Labeling, DOL), all non-conjugated dye must be removed.[1][2]
-
Preventing Interference: Excess dye can cause high background signals and non-specific binding in sensitive downstream applications like immunoassays and fluorescence microscopy, potentially leading to misinterpretation of results.[7][15]
-
Avoiding Quenching: While over-labeling is a primary cause, high concentrations of free dye in solution can also contribute to fluorescence quenching.[1]
Q2: What are the most common methods for removing unreacted fluorescent dyes?
A2: The most common and effective methods for removing small molecules like unreacted dyes from larger biomolecules such as proteins and antibodies are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. The larger protein-dye conjugates elute first, while the smaller, unreacted dye molecules are retained in the porous beads of the column and elute later.[16][17][18]
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the smaller, unreacted dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled protein.[19][20]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and desalting/buffer exchanging samples. It is particularly useful for larger sample volumes and is a common technique in the manufacturing of antibody-drug conjugates.[21][22][23]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on factors such as your sample volume, the molecular weight of your protein, and the required purity.
-
For small-scale purifications (µL to mL), spin columns based on size exclusion chromatography are a quick and convenient option.[8][16]
-
For desalting and buffer exchange of various sample volumes, dialysis is a simple and effective, albeit slower, method.[19]
-
For larger sample volumes (mL to L) and for processes requiring concentration and diafiltration, Tangential Flow Filtration (TFF) is highly efficient.[23]
Q4: How can I determine if all the unreacted dye has been removed?
A4: You can assess the removal of free dye by:
-
Spectrophotometry: After purification, measure the absorbance of the flow-through or dialysate at the maximum absorbance wavelength of the Cy5 dye (~650 nm). A negligible absorbance indicates successful removal.
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate the labeled protein from the free dye and confirm the purity of your sample.
Q5: What is the Degree of Labeling (DOL) and why is it important?
A5: The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[1][4] It is a critical parameter because:
-
Optimal Fluorescence: A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and potentially impact the protein's biological activity.[2][4]
-
Experimental Consistency: Knowing the DOL allows for consistent performance in downstream applications.[4]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for rapid purification of small sample volumes.
-
Column Equilibration:
-
Select a spin column with a resin appropriate for separating your protein from the free dye (e.g., Sephadex G-25).[12][13]
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column by adding your desired buffer (e.g., PBS) and centrifuging. Repeat this step 2-3 times.
-
-
Sample Application:
-
Apply your labeling reaction mixture to the center of the equilibrated resin bed.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled protein. The larger, labeled protein will pass through the column, while the smaller, unreacted dye will be retained by the resin.
-
Protocol 2: Dialysis
This protocol is effective for buffer exchange and removal of small molecules from larger ones.
-
Prepare Dialysis Tubing:
-
Cut the dialysis tubing to the desired length, leaving extra space for a headspace.
-
Prepare the tubing according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
Ensure the molecular weight cut-off (MWCO) of the tubing is appropriate to retain your protein while allowing the free dye to pass through (e.g., 10-20 kDa MWCO).
-
-
Sample Loading:
-
Load your sample into the dialysis tubing and securely close both ends with clips.
-
-
Dialysis:
-
Immerse the sealed tubing in a beaker containing the dialysis buffer (e.g., PBS) at a volume at least 200-500 times that of your sample.[20]
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Change the buffer 2-3 times over a period of 12-24 hours to ensure complete removal of the unreacted dye.[20]
-
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and for concentrating the final product.
-
System Setup:
-
Select a TFF cassette with an appropriate molecular weight cutoff (e.g., 30 kDa) to retain your labeled protein.
-
Assemble the TFF system according to the manufacturer's instructions, including the cassette, tubing, pump, and reservoir.
-
-
System Equilibration:
-
Flush the system with DI water and then with your desired buffer to remove any storage solution and equilibrate the membrane.
-
-
Concentration and Diafiltration:
-
Load your sample into the reservoir.
-
Begin recirculating the sample through the TFF cassette at the recommended flow rate and transmembrane pressure (TMP).
-
To remove the unreacted dye, perform diafiltration by adding fresh buffer to the reservoir at the same rate as the filtrate is being removed. A common practice is to exchange 5-10 diavolumes to ensure complete removal of small molecules.[23]
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the sample to the desired volume by continuing to remove filtrate without adding more buffer.
-
Recover your purified and concentrated labeled protein from the system.
-
Data Summary
| Purification Method | Typical Sample Volume | Processing Time | Protein Recovery | Dye Removal Efficiency |
| Size Exclusion Chromatography (Spin Column) | 10 µL - 2.5 mL | < 15 minutes | > 85% | High |
| Dialysis | 100 µL - 100 mL | 12 - 48 hours | > 90% | Very High |
| Tangential Flow Filtration (TFF) | 10 mL - several Liters | 1 - 4 hours | > 95% | Very High |
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. goldbio.com [goldbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. fishersci.com [fishersci.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 22. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Validation & Comparative
A Head-to-Head Comparison of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 and Alexa Fluor 647 Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of fluorescent probes and conjugation chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two far-red fluorescent labeling reagents: N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5, a versatile heterobifunctional linker, and the widely-used Alexa Fluor 647, typically employed as an NHS ester. This comparison is supported by photophysical data and detailed experimental protocols to inform the rational design of fluorescently labeled biomolecules for applications ranging from cellular imaging to the development of targeted therapeutics.
The choice between these two powerful tools hinges on the specific requirements of the experimental design, including the desired conjugation strategy, the need for photostability, and the required level of fluorescence brightness. This compound offers the flexibility of a dual-functional polyethylene glycol (PEG) linker, enabling multi-step, site-specific labeling through "click chemistry" and amine-reactive coupling. In contrast, Alexa Fluor 647 NHS ester provides a more direct and streamlined approach for labeling primary amines on proteins and other biomolecules.
Performance Characteristics: A Quantitative Comparison
The performance of a fluorescent probe is primarily dictated by its photophysical properties. Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to the traditional Cy5 dye.[1][2] The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light).
While specific data for the this compound construct is not extensively published, the performance of the core Cy5 fluorophore provides a strong basis for comparison. It is important to note that the conjugation state and local environment can influence the quantum yield of Cy5.[3] Furthermore, Cy5 conjugates have a known tendency to form non-fluorescent aggregates at high degrees of labeling, which can lead to self-quenching of the fluorescence signal.[2] Alexa Fluor 647 conjugates exhibit significantly less of this self-quenching phenomenon.[4]
| Photophysical Parameter | This compound (Cy5 core) | Alexa Fluor 647 NHS Ester |
| Excitation Maximum (λex) | ~649 nm[5] | ~650 nm[6] |
| Emission Maximum (λem) | ~667 nm[7] | ~665 nm[6] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[5] | ~239,000 M⁻¹cm⁻¹[6] |
| Fluorescence Quantum Yield (Φ) | ~0.20[5] | ~0.33[6] |
| Relative Brightness (ε x Φ) | ~50,000 | ~78,870 |
| Reactive Groups | Azide, Primary Amine | N-hydroxysuccinimide (NHS) ester |
Experimental Protocols
The distinct reactive moieties of these two linkers necessitate different conjugation strategies. Below are detailed methodologies for key experimental applications.
Protocol 1: Two-Step Orthogonal Labeling with this compound
This protocol describes a two-step process for conjugating two different molecules to the Cy5 linker, for example, attaching a targeting ligand via the amine group and then conjugating to a second molecule via the azide group using copper-catalyzed click chemistry.
Materials:
-
This compound
-
Molecule A with a carboxylic acid group for amine coupling
-
Molecule B with an alkyne group for click chemistry
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0)
-
Coupling buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of Molecule A's Carboxylic Acid:
-
Dissolve Molecule A in MES buffer.
-
Add a 1.2 to 2-fold molar excess of both EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[8]
-
-
Conjugation to the Amine Group of the Cy5 Linker:
-
Dissolve this compound in DMF or DMSO.
-
Add the activated Molecule A-NHS ester solution to the Cy5 linker solution. A 10-20 fold molar excess of the activated molecule is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the Molecule A-Cy5-azide conjugate using a size-exclusion chromatography column to remove unreacted Molecule A and activation reagents.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the purified Molecule A-Cy5-azide conjugate and Molecule B (with an alkyne group) in an appropriate buffer like PBS.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand.
-
In a microcentrifuge tube, combine the Molecule A-Cy5-azide, a 5-10 fold molar excess of Molecule B-alkyne, and the THPTA ligand.[8]
-
Add CuSO₄ to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the final trimolecular conjugate using a size-exclusion chromatography column to remove excess reagents and catalysts.
-
Characterize the final product using appropriate analytical techniques (e.g., mass spectrometry, HPLC).
-
Protocol 2: Direct Antibody Labeling with Alexa Fluor 647 NHS Ester
This protocol outlines the standard procedure for conjugating Alexa Fluor 647 NHS ester to an antibody.
Materials:
-
Alexa Fluor 647 NHS ester
-
Antibody (e.g., IgG) at a concentration of at least 2 mg/mL
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the NHS ester for reaction. If necessary, perform a buffer exchange into the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Alexa Fluor 647 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the solution over a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Alexa Fluor 647).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Visualizing Workflows and Biological Context
To better illustrate the practical applications and underlying principles, the following diagrams visualize a general bioconjugation workflow and a relevant signaling pathway where these fluorescent probes are frequently utilized.
Caption: A generalized workflow for bioconjugation using fluorescent linkers.
The development of antibody-drug conjugates (ADCs) is a prime example of where these fluorescent linkers are employed. Fluorescently labeling ADCs allows for the visualization and tracking of their binding to target receptors, internalization, and intracellular trafficking. The HER2 signaling pathway, which is often dysregulated in breast cancer, is a common target for ADCs.[10][11]
Caption: A simplified diagram of the HER2 signaling pathway and ADC interaction.
Conclusion
Both this compound and Alexa Fluor 647 linkers are powerful reagents for fluorescently labeling biomolecules. The choice between them is dictated by the specific needs of the experiment.
-
This compound is the ideal choice for complex, multi-step conjugation strategies where site-specific labeling and the construction of multifunctional bioconjugates are required. The integrated PEG linkers can also enhance the solubility and reduce non-specific binding of the final conjugate.[12] However, the inherent photophysical limitations of the Cy5 dye, such as lower brightness and photostability compared to Alexa Fluor 647, should be considered for demanding imaging applications.
-
Alexa Fluor 647 NHS ester is the preferred reagent for straightforward and efficient labeling of primary amines, offering superior brightness and photostability.[1] This makes it an excellent choice for high-sensitivity applications like fluorescence microscopy, flow cytometry, and single-molecule studies.
For researchers and drug development professionals, a thorough understanding of the distinct advantages and limitations of each linker system is paramount for the successful design and execution of experiments that rely on fluorescently labeled biomolecules.
References
- 1. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5-西安齐岳生物 [0qy.com]
- 8. benchchem.com [benchchem.com]
- 9. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 10. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Brightness and Photostability of Cy5 and Other Far-Red Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the optimal far-red fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of the brightness and photostability of the widely used Cy5 dye against its common alternatives: Alexa Fluor 647, DyLight 650, and Atto 647N. The information presented is supported by quantitative data and detailed experimental protocols to facilitate informed decision-making for your specific research applications.
The far-red region of the spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a better signal-to-noise ratio.[1] Key performance indicators for fluorescent dyes in this region are their brightness, dictated by the molar extinction coefficient and quantum yield, and their photostability, which is the ability to resist fading upon excitation.[1]
Quantitative Comparison of Photophysical Properties
The selection of a far-red dye is often a trade-off between brightness and photostability. The following tables summarize the key photophysical properties of Cy5 and its alternatives.
Table 1: Comparison of Brightness
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | 1.00 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | 1.17 |
| DyLight 650 | ~652 | ~672 | ~250,000 | N/A | N/A |
| Atto 647N | ~646 | ~664 | ~150,000 | ~0.65 | 1.44 |
*Relative Brightness is calculated as (ε × Φ) / (ε_Cy5 × Φ_Cy5). Data for DyLight 650 is not available for a direct comparison.
Table 2: Comparison of Photostability
| Dye | Relative Photostability |
| Cy5 | Moderate |
| Alexa Fluor 647 | High |
| DyLight 650 | High |
| Atto 647N | High |
Note: Quantitative photostability is highly dependent on experimental conditions. The qualitative comparison is based on general observations from multiple sources indicating that Alexa Fluor 647, DyLight 650, and Atto 647N are generally more photostable than Cy5.[1] For instance, in one study, after a period of continuous illumination, Alexa Fluor 647 retained significantly more of its initial fluorescence compared to Cy5.
In-Depth Dye Comparison
Cy5: As a traditional and cost-effective option, Cy5 is suitable for many standard applications. However, it is known to be more susceptible to photobleaching compared to newer dyes and can exhibit self-quenching at high degrees of labeling.[1]
Alexa Fluor 647: This dye is a widely recognized alternative to Cy5, consistently demonstrating superior brightness and photostability in numerous studies.[1] Its higher quantum yield contributes to its enhanced fluorescence, and it is less prone to self-quenching, making it a reliable choice for quantitative experiments.[1]
DyLight 650: Spectrally similar to Cy5, the DyLight series of dyes are marketed as having improved brightness and photostability over traditional cyanine dyes.[1] This makes DyLight 650 a strong candidate for applications requiring long exposure times or high-intensity illumination.[1]
Atto 647N: This dye stands out for its exceptionally high quantum yield, resulting in superior brightness. It is also known for its high photostability, making it an excellent choice for demanding applications such as single-molecule detection.[1]
Experimental Protocols
To aid researchers in performing their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is a measure of its efficiency in converting absorbed light into emitted light. It is typically determined by comparing the fluorescence intensity of the dye to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Cuvettes
-
Test dye solution
-
Standard dye solution with known quantum yield (e.g., Cresyl Violet in methanol)
-
Solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength of the standard. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum of each dilution, exciting at the wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test dye (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Protocol 2: Measurement of Photobleaching Half-Life
Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the fluorophore. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera
-
Microscope slides and coverslips
-
Dye solutions of interest at a standardized concentration
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in a suitable buffer (e.g., PBS). To immobilize the dye, a small drop can be placed on a microscope slide and allowed to air dry, or the dye can be embedded in a polymer matrix.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample using a consistent light intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).
-
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for dye selection and a common application, indirect immunofluorescence.
References
The Unrivaled Advantages of Bioorthogonal Click Chemistry for Precise Biomolecular Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to meticulously label and visualize biomolecules, bioorthogonal click chemistry has emerged as a revolutionary tool, offering unparalleled precision and biocompatibility. This guide provides an objective comparison of bioorthogonal click chemistry with traditional labeling methods, supported by quantitative data and detailed experimental protocols, to empower informed decisions in experimental design.
Bioorthogonal chemistry refers to a class of reactions that can occur within a living system without interfering with native biochemical processes.[1] "Click chemistry," a concept introduced by K. Barry Sharpless, describes reactions that are high-yield, wide in scope, and generate minimal and inoffensive byproducts.[2] Bioorthogonal click chemistry combines these principles, providing a powerful method for attaching probes to biomolecules in their natural environment.[1]
The key advantages of bioorthogonal click chemistry over traditional labeling methods, such as fluorescent protein fusion (e.g., GFP) or conventional chemical labeling (e.g., NHS ester coupling), are profound. Traditional methods often suffer from drawbacks like the large size of protein tags which can perturb the function of the target biomolecule, or the lack of specificity and harsh reaction conditions of conventional chemical methods which can lead to off-target labeling and cellular damage.[3][4]
Bioorthogonal reactions, particularly the copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) tetrazine ligation, overcome these limitations. They offer exquisite specificity, as the reactive groups (e.g., azides, cyclooctynes, tetrazines) are abiotic and do not cross-react with endogenous functional groups.[1][5] Furthermore, these reactions exhibit rapid kinetics under physiological conditions (temperature, pH, and aqueous environment), enabling the study of dynamic cellular processes.[6][7]
Quantitative Performance Comparison of Bioorthogonal Labeling Chemistries
The efficacy of a bioorthogonal reaction is critically dependent on its second-order rate constant, which dictates the speed of the labeling process. Faster kinetics are particularly advantageous for imaging low-abundance biomolecules or for applications requiring rapid signal generation. The following table summarizes the key performance metrics of prominent bioorthogonal reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| IEDDA Ligation | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[6] | Exceptionally fast kinetics, high specificity, catalyst-free. | TCO can be light-sensitive and some tetrazines have limited stability in aqueous media.[6] |
| IEDDA Ligation | Tetrazine (Tz) + Norbornene | ~1 - 10[6] | Good kinetics, stable dienophile. | Slower than TCO-based reactions.[6] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3[6] | Copper-free, good biocompatibility, widely used. | Slower kinetics compared to IEDDA. |
| SPAAC | Bicyclononyne (BCN) + Azide | ~0.14[6] | Good balance of reactivity and stability. | Less reactive than DBCO.[6] |
| SPAAC | Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076[6] | High stability. | Slower reaction rate.[6] |
Experimental Workflows and Signaling Pathways
To visualize the practical application of bioorthogonal click chemistry, the following diagrams illustrate the general experimental workflow.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 with alternative fluorophores, supported by experimental data and detailed protocols. The selection of an appropriate fluorescent label is critical for the success of biological assays, influencing sensitivity, specificity, and the reliability of quantitative data. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional molecule designed for advanced applications in bioconjugation, cellular imaging, and drug development.[1][2] Its unique structure incorporates a Cy5 fluorescent dye, polyethylene glycol (PEG) linkers, an azide group for "click" chemistry, and a carboxylic acid for amine coupling.[1][2]
Performance Characteristics: A Comparative Overview
The utility of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 lies in its dual functionality, allowing for a two-step, orthogonal conjugation strategy. The carboxylic acid can be activated to react with primary amines on biomolecules, while the azide group provides a bioorthogonal handle for subsequent modification via click chemistry.[1] This enables the construction of complex biomolecular conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[2][3] The integrated PEG linkers enhance solubility in aqueous media and reduce non-specific binding.[2]
However, the performance of the Cy5 core dye, particularly its photostability, is a critical consideration. For demanding imaging applications requiring high brightness and photostability, alternative fluorophores such as Alexa Fluor 647 may offer superior performance.
Data Presentation: Quantitative Comparison of Fluorophores
The following tables summarize the key photophysical properties of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 and its common alternatives. While direct head-to-head experimental data for the specific azide-PEG-acid-Cy5 conjugate is limited in publicly available literature, the performance can be inferred from the well-characterized properties of the core Cy5 dye and compared to Alexa Fluor 647 and DyLight 650.[4]
Table 1: Spectroscopic Properties of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 and Alternatives
| Property | N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 | Alexa Fluor 647 NHS Ester | DyLight 650 NHS Ester |
| Excitation Maximum (λex) | ~649 nm[2] | ~650 nm[4] | ~652 nm[4] |
| Emission Maximum (λem) | ~667 nm[2] | ~668 nm[4] | ~672 nm[4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~232,000[2] | ~270,000[4] | ~250,000[4] |
| Quantum Yield (Φ) | ~0.2 (for Cy5)[4] | ~0.33[4] | ~0.12[4] |
| Reactive Groups | Azide, Carboxylic Acid | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
Note: The quantum yield for Cy5 can vary depending on its conjugation state and local environment.[4]
Table 2: Stability and Performance Comparison
| Feature | N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 (Cy5 core) | Alexa Fluor 647 |
| Photostability | Moderate; susceptible to photobleaching[5] | High; significantly more photostable than Cy5[5] |
| Brightness (ε x Φ) | Lower | Higher |
| pH Sensitivity | Fluorescence is largely independent of pH in the 3-10 range[5] | Stable over a wide pH range |
| Versatility | High (dual functional groups for orthogonal conjugation)[2] | Moderate (primarily amine-reactive, though other functionalities are available) |
| Non-specific Binding | Low (due to PEG linker)[2] | Low |
Experimental Protocols
Detailed methodologies for key experiments involving N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 are provided below.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 to a primary amine-containing molecule (e.g., a protein or peptide).[2]
Materials:
-
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 in anhydrous DMF or DMSO (e.g., 10 mM).[2]
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).[2]
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[2]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is a recommended starting point.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching:
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted reagents.[6]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" chemistry reaction to conjugate the azide-functionalized molecule to an alkyne-containing molecule.[1]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the biomolecule)
-
DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.
-
(Optional) Add THPTA to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the catalyst and unreacted components.[7]
-
Protocol 3: Fluorescence Microscopy of Labeled Cells
This protocol provides a general guideline for imaging cells labeled with a Cy5-conjugated probe.[8][9]
Materials:
-
Cells labeled with a Cy5-conjugated probe
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS, for fixed-cell imaging)
-
Mounting medium with an anti-fade reagent
-
Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-700 nm)
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the Cy5-labeled probe as required for the specific experiment.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[8]
-
-
Fixation (Optional):
-
For fixed-cell imaging, incubate the cells with the fixative solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with a Cy5 filter set.
-
Use the lowest possible excitation intensity and exposure time to minimize photobleaching.[4]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Simplified HER2 signaling pathway.
Caption: Bioconjugation workflow for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Alternatives for N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 in PROTAC Synthesis
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker that connects them. The linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] This guide provides a comprehensive comparison of alternatives to the specific fluorescent linker, N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5, offering researchers a detailed overview of different linker strategies supported by experimental data and protocols.
The reference linker features an azide for click chemistry, a flexible PEG spacer (totaling 7 PEG units), a terminal amine for conjugation, and a Cy5 fluorescent label for tracking. Alternatives can be categorized based on variations in linker composition, reactivity, and functionality.
Comparison of Linker Strategies
PROTAC linkers are broadly classified into flexible, rigid, and functional ("smart") categories.[1][3] The choice of linker profoundly impacts the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][5]
Flexible Linkers (Alkyl and PEG Chains)
Flexible linkers are the most common type used in PROTAC design due to their synthetic accessibility and the ease of modifying their length.[3]
-
Polyethylene Glycol (PEG) Linkers : Comprising repeating ethylene glycol units, PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[1][6] Approximately 54% of reported PROTACs utilize PEG linkers.[7]
-
Alkyl Chains : These simple hydrocarbon chains provide conformational flexibility but are generally hydrophobic, which can negatively affect solubility.[1][8]
The optimal length of a flexible linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9] A linker that is too short may cause steric hindrance, while an overly long one may not effectively facilitate the necessary proximity for ubiquitination.[9][10]
Rigid Linkers
To overcome the potential drawbacks of excessive flexibility, rigid motifs such as piperazine, piperidine, or aromatic rings can be incorporated into the linker.[3][8] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[11]
"Clickable" Linkers
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and modular approach for PROTAC synthesis.[] This strategy allows for the rapid assembly of PROTAC libraries to screen for optimal linker length and composition.[13][14] Alternatives to the azide-functionalized reference linker include those bearing a terminal alkyne.[15] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[8]
Fluorescent and Functional Linkers
The incorporation of a fluorescent tag, such as Cy5 or fluorescein, enables the direct visualization of the PROTAC in cells and facilitates biophysical assays.[16][17] "Smart" linkers can include photoswitchable moieties like azobenzene, which allow for spatiotemporal control over PROTAC activity using light.[11][][19]
Data Presentation: Performance of Alternative Linkers
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The following tables summarize representative data comparing the performance of different linker types.
Table 1: Comparison of Linker Composition on CRBN Degradation
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells | Reference |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | [2] |
| Three PEG units | CRBN | VHL | Weak degradation | [2][7] |
| This study suggests that for this specific system, an alkyl linker was more effective than a PEG linker of similar length, highlighting that linker composition is highly target-dependent.[2] |
Table 2: Impact of PEG Linker Length on EGFR/HER2 Selectivity
| PROTAC | Linker Composition | EGFR Degradation (OVCAR8 cells, 1µM) | HER2 Degradation (OVCAR8 cells, 1µM) | Reference |
| PROTAC 27 | 2 x PEG units | Degraded | Degraded | [7][20] |
| PROTAC 28 | 3 x PEG units | Degraded | No Degradation | [7][20] |
| This data demonstrates how a subtle change—extending the linker by a single ethylene glycol unit—can impart selectivity, enabling the degradation of EGFR while sparing the highly homologous HER2 protein.[20] |
Table 3: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | IC50 for ERα Degradation (µM) | Reference |
| PROTAC 10 | 12 | > 100 | [20] |
| PROTAC 11 | 14 | 85 | [20] |
| PROTAC 12 | 16 | 26 | [20] |
| PROTAC 13 | 18 | 48 | [20] |
| This study highlights a clear dependency of degradation efficacy on linker length, with a 16-atom linker demonstrating the highest potency.[20] |
Mandatory Visualization
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC design and evaluation.
PROTAC Synthesis via Click Chemistry
Caption: Modular PROTAC synthesis using CuAAC "click" chemistry.
Experimental Protocols
Accurate evaluation of PROTAC alternatives requires robust and well-defined experimental methods.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[21]
This protocol describes the synthesis of a PROTAC using a "click" reaction, a highly efficient method for linker conjugation.
-
Preparation of Reactants :
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
-
Catalyst Preparation :
-
Prepare a fresh solution of the copper(I) catalyst. This can be done by mixing copper(II) sulfate (CuSO₄, 0.1 eq) with a reducing agent such as sodium ascorbate (0.2 eq).
-
-
Reaction Execution :
-
Add the copper(I) catalyst solution to the solution of the ligands.
-
If required, add a copper-stabilizing ligand such as TBTA or BTTAA (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
-
Monitoring and Work-up :
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO).
-
Purify the product using preparative reverse-phase HPLC with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Protocol 2: Assessment of Protein Degradation by Western Blot[22][23]
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment :
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Include relevant controls, such as pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) to confirm degradation is proteasome-dependent.
-
-
Cell Lysis and Protein Quantification :
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI signal to the corresponding loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to calculate DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay using NanoBRET™[9][24]
This cell-based assay directly measures the formation of the POI-PROTAC-E3 complex in live cells.
-
Cell Line Engineering :
-
Use a cell line where the target protein is endogenously tagged with NanoLuc® luciferase (e.g., via CRISPR/Cas9).
-
Transiently or stably express the E3 ligase (e.g., VHL or CRBN) as a HaloTag® fusion protein.
-
-
Assay Preparation :
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618) to the cells and incubate to allow labeling of the HaloTag-E3 ligase.
-
-
PROTAC Treatment :
-
Treat the cells with serial dilutions of the PROTAC compounds.
-
-
Measurement :
-
Add the NanoLuc® substrate (e.g., furimazine) to the wells.
-
Immediately measure luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm).
-
-
Data Analysis :
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio indicates proximity between the POI-NanoLuc® and the HaloTag®-E3 ligase, confirming ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]
- 19. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
A Head-to-Head Comparison: Click Chemistry vs. NHS Ester Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a vast array of applications, from elucidating cellular pathways to developing targeted therapeutics. The choice of conjugation chemistry is a pivotal decision that dictates the specificity, yield, and stability of the final labeled protein. This guide provides an objective, data-supported comparison of two prominent protein labeling methodologies: the bioorthogonal click chemistry and the conventional N-hydroxysuccinimide (NHS) ester chemistry.
This document delves into the fundamental mechanisms of each approach, presents a quantitative comparison of their performance based on experimental evidence, and provides detailed protocols to guide your experimental design.
At a Glance: A Comparative Overview
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has gained significant traction due to its high efficiency and bioorthogonality.[1] In contrast, NHS ester chemistry, which targets primary amines on proteins, has been a long-standing and widely used method for protein conjugation.[2] The following table summarizes the key performance indicators of each method.
| Feature | Click Chemistry (Two-Step) | NHS Ester Chemistry (One-Step) |
| Target Residues | Bioorthogonally introduced azides or alkynes | Primary amines (Lysine, N-terminus) |
| Reaction Mechanism | 1. Introduction of azide/alkyne handle 2. Bioorthogonal cycloaddition | Nucleophilic acyl substitution |
| Specificity | Very High (Bioorthogonal reaction)[2] | Moderate to Low (Reacts with multiple accessible lysines)[3] |
| Reaction Yield | Typically >95% (often quantitative)[1] | Variable, often lower due to competing hydrolysis.[1] Can be around 20-35% for a protein concentration of 1-2.5 mg/mL.[4] |
| Control over Degree of Labeling (DoL) | High (Precisely controllable in the second step)[3][5] | Moderate (Challenging to control precisely)[3][5] |
| Linkage Stability | High (Stable triazole ring)[3] | High (Stable amide bond)[3] |
| Reaction pH | Generally insensitive to pH (typically 4-11)[6] | Optimal at pH 7.2 - 8.5[2] |
| Biocompatibility | SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be cytotoxic, but this can be mitigated with ligands.[6] | Generally good for in vitro applications. |
Delving into the Mechanisms
The fundamental difference between these two chemistries lies in their reaction partners and mechanism, which in turn dictates their specificity and efficiency.
Click Chemistry: A Two-Step Approach to Precision
Click chemistry for protein labeling is typically a two-step process. First, a bioorthogonal functional group, either an azide or an alkyne, is introduced into the protein. This can be achieved through various methods, including metabolic labeling, genetic code expansion, or by reacting the protein with a reagent carrying the azide or alkyne along with a protein-reactive group (like an NHS ester). The second step is the "click" reaction itself, where the modified protein is reacted with a molecule of interest (e.g., a fluorescent dye, biotin, or drug) that bears the complementary functional group.[3]
The most common click reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This method is particularly advantageous for live-cell labeling due to the absence of a cytotoxic copper catalyst.[7]
NHS Ester Chemistry: A Direct but Less Discriminating Approach
NHS ester chemistry is a one-step labeling method that relies on the reaction of an N-hydroxysuccinimide ester with primary amines on the protein. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus. This reaction forms a stable amide bond.[2]
While straightforward, a major drawback of NHS ester chemistry is its lack of specificity. Since lysine residues are generally abundant and distributed across the protein surface, this method often results in a heterogeneous mixture of labeled proteins with varying degrees of labeling (DoL). This heterogeneity can be problematic for applications requiring precise stoichiometry and site-specific labeling.[3] Furthermore, the reaction is sensitive to pH and the NHS ester is susceptible to hydrolysis, which can reduce labeling efficiency.[1]
Experimental Protocols
The following are generalized protocols for protein labeling using both click chemistry (specifically SPAAC) and NHS ester chemistry. It is important to optimize the reaction conditions, such as the molar ratio of reactants and incubation time, for each specific protein and label.
Protocol 1: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a two-step procedure involving the initial introduction of an azide handle onto the protein followed by the copper-free click reaction with a DBCO-functionalized probe.
Step 1: Introduction of the Azide Handle
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 8.3. Buffers containing primary amines like Tris or glycine are not suitable.
-
Azide Reagent Preparation: Dissolve an azide-NHS ester (e.g., Azido-PEG-NHS ester) in anhydrous DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the azide-NHS ester stock solution to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted azide-NHS ester using a desalting column or dialysis, exchanging the buffer to a suitable buffer for the subsequent click reaction (e.g., PBS, pH 7.4).
Step 2: SPAAC Reaction
-
Probe Preparation: Dissolve the DBCO-functionalized probe (e.g., DBCO-dye) in DMSO to create a stock solution.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the DBCO-probe stock solution to the azide-labeled protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.
-
Purification: Purify the final labeled protein conjugate using a desalting column, dialysis, or chromatography to remove the unreacted probe.
Protocol 2: Protein Labeling via NHS Ester Chemistry
This protocol describes the direct labeling of a protein with an NHS ester-functionalized molecule.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) at a concentration of 2-10 mg/mL.
-
NHS Ester Reagent Preparation: Dissolve the NHS ester probe (e.g., dye-NHS ester) in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently mixing. The optimal molar ratio (typically between 5- and 20-fold excess) needs to be determined empirically to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C, protected from light if using a fluorescent probe.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column or dialysis.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for comparing the efficiency of different protein labeling methods.
Conclusion
The choice between click chemistry and NHS ester chemistry for protein labeling is highly dependent on the specific requirements of the application.
Choose Click Chemistry when:
-
High specificity and site-specific labeling are critical.
-
A defined and homogenous population of labeled protein is required.
-
The labeling needs to be performed in a complex biological environment or in live cells (SPAAC).
-
Precise control over the degree of labeling is necessary. [5]
Choose NHS Ester Chemistry when:
-
A simple, one-step labeling procedure is preferred.
-
General labeling of a protein is sufficient, and site-specificity is not a primary concern.
-
A high density of labels on the protein is desired, and potential heterogeneity is acceptable.
While NHS ester chemistry remains a valuable and straightforward method for many applications, the superior specificity, efficiency, and control offered by click chemistry make it the preferred choice for more demanding applications in modern research and drug development. The initial investment in a two-step click chemistry workflow is often outweighed by the generation of more homogenous, well-defined, and reliable protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Non-Specific Binding of PEGylated Fluorescent Probes
For researchers, scientists, and drug development professionals, minimizing non-specific binding (NSB) of fluorescent probes is paramount for generating accurate and reproducible data. Polyethylene glycol (PEG)ylation is a widely adopted strategy to mitigate this issue. This guide provides an objective comparison of the performance of various PEGylated fluorescent probes, supported by experimental data, and offers detailed protocols for assessing non-specific binding in your own research.
Non-specific binding, the undesirable adhesion of probes to off-target sites, can lead to high background signals, reduced sensitivity, and false-positive results. The hydrophobicity of many fluorescent dyes is a primary driver of this phenomenon.[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, creates a hydrophilic and neutral shield that reduces protein adsorption and other non-specific interactions.[2] The effectiveness of PEGylation in reducing NSB is influenced by several factors, including the length and architecture of the PEG chains, as well as the intrinsic properties of the fluorescent probe itself.
Comparative Analysis of Non-Specific Binding
The following table summarizes quantitative data from various studies, comparing the non-specific binding of different fluorescent probes and the impact of PEGylation.
| Probe Type | PEG Modification | Experimental Model | Measurement Method | Reduction in Non-Specific Binding | Reference |
| Cy3-labeled antibody | PEG-diacrylate modified hydrogel | Immunoassay on hydrogel surface | Fluorescence Laser Scanning Confocal Microscopy | 10-fold decrease in NSB compared to unmodified hydrogel. | [3] |
| Quantum Dots | PEG (12-14 ethylene glycol units) | Various cell lines (e.g., 3T3, HEK) | Fluorescence Microscopy | Up to 90% reduction in NSB in HEK cells. | [4] |
| CdPbS Aqueous Quantum Dots | Amine-functionalized PEG | HT29 cell line | Fluorescence Microscopy | Significant reduction in NSB with increasing PEG/AQD ratio. | [5] |
| Glutathione-capped Au Nanoclusters | Mono-PEGylation | Gel electrophoresis with serum albumin | Gel Electrophoresis | Significantly enhanced anti-nonspecific protein adsorption. | [6] |
| Fluorochrome-bearing peptide | 5 kDa PEG | BT-20 cells | Flow Cytometry (FACS) | Cell fluorescence dropped from 79.7 to 3.1 a.u. after PEGylation. | [7] |
| YFP-tagged protein | PEG passivated glass surface | Single-molecule pull-down assay | Total Internal Reflection Fluorescence (TIRF) Microscopy | Substantially reduced NSB compared to a BSA passivated surface. | [8] |
| Fluorescent probe | Y-shape PEG vs. Linear PEG | Human mesenchymal stem cells (hMSCs) | Fluorescence Staining | Y-shape PEG exhibited better performance in blocking NSB than linear PEG and BSA. | [9][10] |
Key Factors Influencing Non-Specific Binding
The decision to use a PEGylated probe, and the choice of PEG architecture, depends on the specific application and the acceptable level of non-specific binding. The following diagram illustrates the key factors at play.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Bioconjugate Efficacy: A Guide to Validating Activity After Cy5 Labeling
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes like Cyanine5 (Cy5) to biomolecules is a pivotal technique for a myriad of applications, from immunoassays to in vivo imaging. However, the labeling process itself can inadvertently alter the biological activity of the protein, antibody, or oligonucleotide. This guide provides a comprehensive comparison of methods to validate the activity of Cy5-labeled bioconjugates, offers insights into superior alternative fluorophores, and presents detailed experimental protocols to ensure the integrity of your research.
The covalent attachment of any molecule to a biological entity carries the risk of modifying its structure and, consequently, its function.[1] With fluorescent dyes such as Cy5, potential issues include steric hindrance at binding sites, conformational changes, and fluorescence quenching at high degrees of labeling.[2][3] Therefore, rigorous validation of the bioconjugate's activity post-labeling is not merely a quality control step but a critical determinant of experimental success and data reliability.
Comparing Cy5 to Modern Alternatives: A Brighter Future
While Cy5 has been a workhorse in the field, a new generation of fluorescent dyes often provides significant advantages in terms of brightness, photostability, and reduced impact on bioconjugate function.[4][5] Key alternatives include Alexa Fluor 647, DyLight 650, and iFluor 647, which are spectrally similar to Cy5.[6] These alternatives can lead to enhanced sensitivity and more robust performance in demanding applications.[4]
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 | iFluor 647 |
| Excitation Max (nm) | ~649 | ~650 | ~652 | ~650 |
| Emission Max (nm) | ~670 | ~668 | ~670 | ~670 |
| Relative Brightness | Standard | Higher | Higher | Significantly Higher |
| Photostability | Moderate | High | High | Very High |
| pH Sensitivity | Moderate | Low (pH 4-10) | Low | Low (pH 3-11) |
| Propensity for Self-Quenching | High | Low | Moderate | Low |
Table 1: Comparison of Cy5 with Common Alternatives. Data compiled from multiple sources.[3][4][6] Relative brightness is a key performance indicator, with higher values indicating a stronger fluorescent signal.
Essential Validation Assays for Bioconjugate Activity
A multi-faceted approach is often necessary to thoroughly validate the activity of a Cy5-labeled bioconjugate. The choice of assays depends on the nature of the biomolecule and its intended application.
Spectroscopic Analysis
A fundamental first step is to determine the Degree of Labeling (DOL), which is the molar ratio of dye to protein. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at the protein's maximum (typically 280 nm) and the dye's maximum (around 650 nm for Cy5). However, it's crucial to be aware that high DOLs with Cy5 can lead to self-quenching, where the fluorescence intensity does not proportionally increase with the number of attached dye molecules.[3][7]
Electrophoretic Mobility Shift Assay (SDS-PAGE)
A simple and widely accessible method to confirm successful conjugation is to observe a mobility shift on an SDS-PAGE gel. The covalent attachment of Cy5 increases the molecular weight of the protein, causing it to migrate more slowly than the unlabeled counterpart.[8]
Chromatographic Techniques
Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC) are powerful techniques for assessing the purity and integrity of the bioconjugate.[9][10] SEC can separate the labeled conjugate from aggregates and unconjugated dye.[9] RPC can be used to determine the heterogeneity of the labeled species.[11]
Mass Spectrometry (MS)
For unambiguous confirmation of conjugation and a precise determination of the DOL, mass spectrometry is the gold standard.[8] By comparing the mass of the unlabeled biomolecule to the labeled one, the exact number of attached dye molecules can be determined.
Functional Assays
The most critical validation step is to assess the biological activity of the bioconjugate directly. The specific assay will depend on the biomolecule:
-
For antibodies: Enzyme-Linked Immunosorbent Assays (ELISA) or dot blots can be used to confirm that the antigen-binding capacity is retained.[12] Flow cytometry and immunofluorescence microscopy can further validate the antibody's ability to bind to its target on or within cells.[7]
-
For enzymes: Kinetic assays should be performed to ensure that the catalytic activity is not compromised.
-
For nucleic acids: Hybridization assays, such as FISH, can confirm that the labeled probe still binds to its complementary sequence.[6]
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
Objective: To calculate the molar ratio of Cy5 to the protein in the bioconjugate.
Materials:
-
Cy5-labeled bioconjugate
-
Unlabeled protein (for reference)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Dilute the Cy5-labeled bioconjugate in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically A < 1.5).
-
Measure the absorbance of the solution at 280 nm (A_280) and at the excitation maximum of Cy5 (~650 nm, A_dye).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A_280 - (A_dye × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Validation of Antibody Binding by ELISA
Objective: To confirm that the Cy5-labeled antibody retains its ability to bind to its target antigen.
Materials:
-
96-well microplate
-
Antigen specific to the antibody
-
Cy5-labeled antibody
-
Unlabeled primary antibody (as a positive control)
-
HRP-conjugated secondary antibody (for the unlabeled control)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coat the wells of the microplate with the antigen diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the Cy5-labeled antibody and the unlabeled primary antibody to separate wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
For the wells with the unlabeled primary antibody, add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash three times.
-
For the HRP-probed wells, add TMB substrate and incubate until a blue color develops. Add stop solution.
-
Read the absorbance of the HRP-probed wells at 450 nm.
-
Read the fluorescence of the Cy5-labeled antibody wells using a plate reader with appropriate excitation and emission filters (~650 nm excitation, ~670 nm emission).
-
Compare the binding curves of the labeled and unlabeled antibodies to assess any loss of affinity.
Visualizing the Workflow
A systematic approach to bioconjugation and validation is crucial for reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Live Cell Imaging
For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within living cells is a cornerstone of modern biological research. Bioorthogonal chemistry provides the tools to tag and track biomolecules in their native environment without interfering with cellular functions. Among the most powerful bioorthogonal reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide and an alkyne, but their fundamental difference—the presence or absence of a copper catalyst—has profound implications for live cell imaging applications. This guide offers an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal method for your research needs.
At a Glance: CuAAC vs. SPAAC
The primary trade-off between CuAAC and SPAAC for live cell imaging lies in the balance between reaction kinetics and biocompatibility. CuAAC is known for its fast reaction rates but is hampered by the cytotoxicity of the copper(I) catalyst. In contrast, SPAAC is catalyst-free and therefore exhibits excellent biocompatibility, making it highly suitable for in vivo and live-cell applications, though it generally has slower reaction kinetics.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.
Table 1: Reaction Kinetics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Catalytic [3+2] Cycloaddition | Catalyst-Free [3+2] Cycloaddition |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[2] | 10⁻³ - 1 M⁻¹s⁻¹ (Varies with cyclooctyne)[3][4] |
| Typical Reaction Time in Live Cells | 1 - 15 minutes[5][6] | 15 - 60 minutes or longer[7] |
| Notes | Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[2] | Rate is highly dependent on the structure and ring strain of the cyclooctyne.[4] |
Table 2: Biocompatibility and Reagent Concentrations for Live Cell Imaging
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Cytotoxicity | Copper catalyst is cytotoxic, inducing reactive oxygen species (ROS).[1][5] | Excellent biocompatibility; no metal catalyst required.[1] |
| Mitigation Strategies | Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper and reduce toxicity.[2][6] | Optimization of cyclooctyne structure to improve stability and reduce off-target reactivity.[2] |
| Typical Probe Concentration | 2 - 25 µM[6] | 10 - 50 µM[7] |
| Typical CuSO₄ Concentration | 10 - 100 µM[6] | Not Applicable |
| Typical Ligand Concentration | 50 - 500 µM (Often a 5:1 ratio to copper)[6] | Not Applicable |
| Typical Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM[6] | Not Applicable |
Reaction Mechanisms and Experimental Workflows
The differing requirements for catalysis lead to distinct experimental workflows for CuAAC and SPAAC in live cell imaging applications.
Caption: Reaction mechanisms for CuAAC and SPAAC.
Caption: Comparative experimental workflow for live cell imaging.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in cultured mammalian cells.
1. Metabolic Labeling of Cells with an Azido Sugar
This initial step is common for both protocols.
-
Cell Culture: Plate mammalian cells of interest (e.g., HeLa, CHO, Jurkat) in a suitable culture vessel and allow them to adhere overnight.
-
Prepare Azido Sugar Stock: Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in DMSO.
-
Metabolic Incorporation: Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
Wash: Gently wash the cells three times with warm phosphate-buffered saline (PBS) or serum-free medium to remove unincorporated azido-sugars.
2. Click Chemistry Labeling
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare fresh stock solutions:
-
Copper Sulfate (CuSO₄): 10 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Alkyne-Fluorophore Probe: 10 mM in DMSO.
-
Sodium Ascorbate: 100 mM in water (prepare immediately before use).
-
-
-
Prepare "Click-Mix" (on ice): For a 1 mL final volume, add reagents in the following order to cold DPBS:
-
Labeling Reaction:
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with cold DPBS.
-
Add fresh medium or imaging buffer to the cells.
-
Proceed with live cell imaging using a fluorescence microscope.
-
Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Prepare a stock solution of a strained cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO.
-
-
Prepare Labeling Solution:
-
Dilute the cyclooctyne probe stock solution in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).[7]
-
-
Labeling Reaction:
-
Add the labeling solution to the washed cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing and Imaging:
-
Gently aspirate the labeling solution.
-
Wash the cells three times with PBS to remove the unbound probe.
-
Add fresh medium or imaging buffer to the cells.
-
Proceed with live cell imaging using a fluorescence microscope.
-
Conclusion
The choice between CuAAC and SPAAC for live cell imaging is dictated by the specific requirements of the experiment. For applications that demand very fast labeling kinetics and where short-term exposure to low concentrations of a well-ligated copper catalyst is acceptable, CuAAC may be a suitable option.[9] However, for the majority of in vivo studies, particularly those involving sensitive cell types or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent and often necessary choice.[9] The continuous development of new cyclooctynes with enhanced reaction kinetics is further solidifying the position of SPAAC as the gold standard for catalyst-free bioorthogonal chemistry in living systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Conjugation Efficiency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) linkers to biomolecules, a process known as PEGylation, is a critical strategy for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG linker is a crucial parameter that can significantly impact not only the pharmacokinetics and pharmacodynamics of the bioconjugate but also the efficiency of the conjugation reaction itself. This guide provides an objective comparison of how different PEG linker lengths affect conjugation efficiency, supported by experimental data and detailed protocols.
The choice of an optimal PEG linker length involves a trade-off between various factors. Shorter PEG chains may be preferable for creating compact conjugates, while longer linkers are often employed to improve solubility, extend circulation half-life, and reduce immunogenicity.[1] However, the length of the linker can also introduce steric hindrance, potentially affecting the accessibility of the reactive groups and thus influencing the overall conjugation yield. This guide will delve into the quantitative effects of PEG linker length on conjugation efficiency and provide detailed methodologies for key experiments.
Performance Comparison of Different PEG Linker Lengths
The efficiency of a PEGylation reaction is a critical factor in the development of bioconjugates, as it directly impacts the yield and purity of the final product. The following table summarizes quantitative data from a study investigating the effect of PEG linker length on the conjugation efficiency of a branched PEG polymer to different proteins.
| Target Protein | Linker Chemistry | PEG Linker Length (Number of Ethylene Glycol Units) | Conjugation Yield (%) | Reference |
| Bovine Serum Albumin (BSA) | Pyridyl Disulfide | 1 | 10 | [2] |
| 3 | 24 | [2] | ||
| 4 | 24 | [2] | ||
| 6 | 24 | [2] | ||
| Beta-Lactoglobulin (βLG) | Pyridyl Disulfide | 1 | 9 | [2] |
| 3 | 22 | [2] | ||
| 4 | 26 | [2] | ||
| 6 | 33 | [2] |
Key Observations:
-
For Bovine Serum Albumin (BSA), a significant increase in conjugation yield was observed when the linker length was increased from 1 to 3 ethylene glycol (EG) units. Further increasing the linker length to 4 and 6 EG units did not result in an additional increase in yield.[2]
-
For Beta-Lactoglobulin (βLG), the conjugation yield showed a more gradual and continuous increase as the linker length was extended from 1 to 6 EG units.[2]
-
These findings suggest that a certain minimum linker length is necessary to overcome steric hindrance and achieve optimal conjugation efficiency. The ideal length can be protein-dependent.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for common PEGylation reactions and for the quantification of conjugation efficiency.
Protocol 1: General Protein PEGylation via NHS Ester-Amine Coupling
This protocol describes the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
NHS-Ester-PEG reagent with desired linker length
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-Ester-PEG reagent in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix the reaction mixture. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess, unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.
Protocol 2: General Protein PEGylation via Maleimide-Thiol Coupling
This protocol outlines the site-specific conjugation of a maleimide-activated PEG linker to a free thiol group (e.g., from a cysteine residue) on a protein.
Materials:
-
Protein with accessible thiol groups
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) if disulfide bonds need to be reduced
-
Maleimide-activated PEG linker with desired length
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation and Reduction (if necessary): Dissolve the protein in the reaction buffer. If targeting cysteines involved in disulfide bonds, add a 2-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add the maleimide-activated PEG linker to the protein solution at a 5- to 20-fold molar excess over the available thiol groups.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG linker and quenching reagent.
Protocol 3: Quantification of Conjugation Efficiency by SDS-PAGE and Densitometry
This is a common method for estimating the yield of a PEGylation reaction.
Materials:
-
PEGylated protein sample
-
Unconjugated protein control
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or a similar protein stain
-
Gel imaging system and densitometry software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Mix the protein samples (conjugated and unconjugated) with SDS-PAGE loading buffer and heat as required.
-
Electrophoresis: Load equal amounts of the protein samples onto the SDS-PAGE gel and run the electrophoresis.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Imaging: Acquire a digital image of the gel using a gel documentation system.
-
Densitometry Analysis: Using densitometry software, measure the intensity of the bands corresponding to the unconjugated protein and the PEGylated protein(s). The conjugation yield can be calculated as the percentage of the total protein intensity that is in the PEGylated form.
Protocol 4: Quantification of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC-HPLC), is a more quantitative method for determining conjugation efficiency.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column appropriate for the molecular weight of the protein and its conjugates
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
PEGylated protein sample
-
Unconjugated protein control
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated reaction mixture and the unconjugated protein control in the mobile phase.
-
Injection: Inject a defined volume of each sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Identify and integrate the peak areas corresponding to the unconjugated protein and the PEGylated conjugate(s). The conjugation efficiency is calculated as the ratio of the peak area of the conjugated protein to the total peak area of all protein species (conjugated and unconjugated).
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for a typical PEGylation experiment and the subsequent analysis of conjugation efficiency.
Caption: A typical experimental workflow for PEGylation and efficiency analysis.
Caption: Workflow for analyzing conjugation efficiency by SDS-PAGE and HPLC.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
The proper disposal of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 is critical for ensuring laboratory safety and environmental protection. This molecule contains three key components—an organic azide, a polyethylene glycol (PEG) linker, and a cyanine dye (Cy5)—each with specific handling and disposal requirements. Due to the presence of the azide group, this compound must be treated as a potentially explosive and toxic hazardous waste.
Core Principle: The primary disposal route for this compound is through a licensed chemical waste disposal contractor. Under no circumstances should this compound or its waste be discharged down the drain.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Nitrile or other chemical-resistant gloves must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.
-
Waste Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected separately from other waste streams.[1][2]
-
Crucially, do not mix azide-containing waste with acidic waste. This can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]
-
Avoid contact with heavy metals, as this can form shock-sensitive and explosive heavy metal azides.[2][3] Do not use metal spatulas for handling.[1][4]
-
-
Waste Collection and Storage:
-
Collect all waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.
-
The label must explicitly state "Hazardous Waste: Contains Organic Azide" and list the full chemical name: this compound.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, light, friction, and pressure, which can cause decomposition.[1]
-
The storage location should be a designated satellite accumulation area.[5][6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[7]
-
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or occurs outside a fume hood, evacuate the area and ensure it is well-ventilated.[8]
-
Containment: For small spills within a fume hood, confine the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill surface. For azides, a high pH buffer solution (pH > 9) can be used, followed by 70% ethanol.[8] Collect all decontamination materials as hazardous waste.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Contains a potentially explosive and toxic organic azide.[1] |
| Drain Disposal | Strictly Prohibited | Risk of forming explosive metal azides in plumbing and contamination.[3][8] |
| Waste Segregation | Separate from other waste streams, especially acids and metals.[1][2] | Prevents formation of toxic and explosive hydrazoic acid and metal azides.[1][2] |
| Container Labeling | "Hazardous Waste: Contains Organic Azide" with full chemical name. | Ensures proper handling and disposal by waste management personnel. |
| Final Disposal Route | Licensed Chemical Waste Disposal Contractor. | Ensures compliance with regulatory requirements for hazardous waste.[7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. benchchem.com [benchchem.com]
- 8. uvic.ca [uvic.ca]
Essential Safety and Operational Guide for Handling N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
This document provides crucial safety protocols and logistical information for the handling and disposal of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment. A thorough risk assessment must be conducted before beginning any work with this substance.
The primary hazards associated with this compound stem from its azide functional group and, to a lesser extent, the cyanine dye. The azide group imparts potential explosive properties and toxicity, while the cyanine dye requires careful handling to avoid exposure.
Hazard Identification and Risk Assessment
-
Azide Group : Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[1] The azide group also confers toxicity comparable to cyanides.[1]
-
PEG Moiety : The polyethylene glycol (PEG) component of the molecule generally has low toxicity.[2][3]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | - Safety goggles and face shield- Double nitrile gloves- Lab coat | - Mandatory use of a chemical fume hood.- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][4][5]- A blast shield is recommended, especially when handling larger quantities.[1][4] |
| Solution Preparation and Handling | - Chemical splash goggles- Double nitrile gloves- Lab coat | - Work within a certified chemical fume hood.[5][6]- Avoid using halogenated solvents.[1][4] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | - Safety goggles and face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation. | - Have a spill kit readily available that is appropriate for azide-containing compounds.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Designate a specific area within a chemical fume hood for handling the compound.[5]
-
Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[5]
-
Post a sign on the fume hood indicating that an azide experiment is in progress.[5]
-
Have all necessary equipment, quenching solutions, and waste containers readily available.
-
-
Handling :
-
When weighing the solid, use the smallest amount necessary for the experiment.
-
Use only non-metal spatulas to handle the solid compound to prevent the formation of shock-sensitive metal azides.[4][5]
-
When preparing solutions, slowly add the solid to the solvent.
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[1][5]
-
Aqueous Waste :
-
Solid Waste :
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and clearly labeled plastic bag or container.[1]
-
-
Decontamination :
-
Decontaminate all non-disposable equipment that has come into contact with the compound using a suitable method, such as a mild bleach solution followed by a water rinse (check for compatibility).
-
All waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures
-
Spills :
-
Small Spills (within a fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated surfaces into a sealed, labeled, non-metal container for hazardous waste disposal. Clean the spill area with soap and water.[1]
-
Large Spills (or spills outside a fume hood) : Evacuate the laboratory immediately. Alert your supervisor and the institutional safety office. Prevent entry to the contaminated area.
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Caption: Workflow for handling the azide-containing compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use | Semantic Scholar [semanticscholar.org]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. benchchem.com [benchchem.com]
- 6. purdue.edu [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
